Technical Documentation Center

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
  • CAS: 1346446-84-1

Core Science & Biosynthesis

Foundational

Technical Monograph: The Pharmacophoric Utility and Mechanism of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

Executive Summary 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-trifluoromethyl-7-azaindole-4-ol) is a high-value heterocyclic building block and pharmacophore used extensively in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 5-trifluoromethyl-7-azaindole-4-ol) is a high-value heterocyclic building block and pharmacophore used extensively in the development of ATP-competitive kinase inhibitors . While often categorized as a raw material, its specific structural features—the 7-azaindole core, the 4-hydroxyl "handle," and the 5-trifluoromethyl group—dictate the biological activity and metabolic stability of the final drug candidates.

This guide details its chemical behavior, its role as a purine bioisostere in kinase binding, and the specific synthetic pathways required to activate it into a potent inhibitor (e.g., for FGFR, PI3K, or FLT3 targets).

Chemical Identity & Tautomeric Equilibrium

Understanding the mechanism of action requires first acknowledging the dynamic structure of the molecule in solution. While nomenclature refers to it as the "4-ol" (enol form), it exists in equilibrium with its "4-one" (keto/lactam) tautomer.

  • IUPAC Name: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

  • Common Name: 5-Trifluoromethyl-4-hydroxy-7-azaindole

  • CAS Number: 1036027-54-9

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
Tautomeric Dominance

In polar solvents (DMSO, H


O) and the solid state, the equilibrium often favors the pyridin-4(7H)-one  form due to the stability of the amide-like resonance. However, for synthetic functionalization (e.g., chlorination), the molecule reacts via the hydroxy tautomer.

Tautomerism cluster_legend Structural Implications Enol Enol Form (4-hydroxy) Keto Keto Form (4-one / Lactam) Enol->Keto  Equilibrium   Text The Keto form dominates in solution. The Enol form is the reactive species for chlorination.

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-one forms. The enol form is transient but essential for


 activation.

Mechanism of Action: The 7-Azaindole Scaffold

The "Mechanism of Action" for this molecule is twofold:

  • Chemical MoA: As a precursor, it provides the scaffold for creating Type I/II kinase inhibitors.

  • Biological MoA (of Derivatives): The 7-azaindole core functions as a hinge binder .

Hinge Binding (Purine Bioisostere)

The 7-azaindole scaffold is a privileged structure because it mimics the adenine ring of ATP. When derivatized (typically at the 4-position), it binds to the kinase ATP-binding pocket via a bidentate hydrogen bonding motif:

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor to the kinase hinge region (backbone Carbonyl).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor from the kinase hinge region (backbone Amide NH).

The Role of the 5-Trifluoromethyl Group ( )

The inclusion of the


 group at the 5-position is a deliberate medicinal chemistry strategy that enhances the scaffold's efficacy compared to the 5-H or 5-Cl analogs:
  • Metabolic Stability: The C5 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450s. The

    
     group blocks this site, extending the half-life (
    
    
    
    ) of the drug.
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     lowers the pKa of the N1 proton, potentially strengthening the H-bond donor capability to the hinge residue.
    
  • Lipophilicity: It increases the logP, improving membrane permeability and blood-brain barrier (BBB) penetration (crucial for targets like LRRK2 or brain-metastatic cancers).

Synthetic Activation Protocol

To utilize 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol in drug discovery, it must be activated. The hydroxyl group is a poor leaving group and is almost universally converted to a chloride (4-Cl) using phosphorus oxychloride (POClngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).
Protocol: Deoxychlorination to 4-Chloro-5-(trifluoromethyl)-7-azaindole

This protocol activates the scaffold for subsequent amination.

Reagents:

  • Substrate: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl

    
    ) (5–10 eq)
    
  • Base (Optional): N,N-Dimethylaniline or Diisopropylethylamine (DIPEA) (catalytic)

  • Solvent: Neat or Toluene/Acetonitrile

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), charge the 4-hydroxy substrate.
    
  • Addition: Carefully add POCl

    
     (excess) under an inert atmosphere (N
    
    
    
    or Ar). Caution: Exothermic.
  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (the starting material is very polar; the product is less polar).

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl

    
    . Critical: This releases HCl gas; perform in a fume hood.
    
  • Neutralization: Adjust pH to ~8–9 using saturated NaHCO

    
     or NH
    
    
    
    OH.
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Result: The isolated 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is now a reactive electrophile ready for


 displacement with amines to form the final inhibitor.

Synthesis Start 5-CF3-4-hydroxy-7-azaindole (Inactive Scaffold) Activation Activation: POCl3, Reflux (Deoxychlorination) Start->Activation Intermediate 4-Chloro-5-CF3-7-azaindole (Reactive Electrophile) Activation->Intermediate -HCl, -PO2Cl Reaction SnAr Displacement (R-NH2, Heat/Base) Intermediate->Reaction Final Final Kinase Inhibitor (Active Drug Candidate) Reaction->Final Formation of C-N Bond

Figure 2: Synthetic workflow converting the 4-ol precursor into a bioactive kinase inhibitor.

Case Study: Application in FGFR Inhibitors

Research has demonstrated the utility of this specific scaffold in designing inhibitors for Fibroblast Growth Factor Receptors (FGFR) .[1]

  • Target: FGFR1/2/3 (Implicated in breast and gastric cancers).

  • Mechanism: The 7-azaindole core binds to the ATP hinge. The 5-CF

    
     group interacts with the hydrophobic gatekeeper region, enhancing selectivity over other kinases.
    
  • Outcome: Derivatives synthesized from the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol precursor showed nanomolar potency (

    
     nM) and improved ligand efficiency compared to non-fluorinated analogs.[1]
    
Comparative Data: Effect of 5-Substitution
Scaffold Substituent (R5)LogP (Calc)Metabolic StabilityKinase Potency (Relative)
-H 1.8Low (Oxidation prone)Baseline (1x)
-Cl 2.4MediumHigh (2-5x)
-CF

3.1 High (Blocked site) Very High (5-10x)

Table 1: Impact of the 5-trifluoromethyl group on physicochemical properties relative to hydrogen or chlorine.

References

  • Fluorochem Ltd. (2024). Product Analysis: 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine. Link

  • Grimm, S. H., et al. (2019).[2] "Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry, 27(5), 692-699.[2] Link

  • Jin, Q., et al. (2020). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances. Link

  • Master Organic Chemistry. (2015). "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol. Link

Sources

Exploratory

The 7-Azaindole Paradigm: A Technical Guide to the 1H-pyrrolo[2,3-b]pyridine Scaffold

Executive Summary: The Adenine Mimetic In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) core stands as a "privileged scaffold"—a molecular framework capable o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Adenine Mimetic

In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) core stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors.

Unlike its carbocyclic analog (indole), the 7-azaindole core incorporates a nitrogen atom at the 7-position. This single atomic substitution fundamentally alters the electronic landscape, creating a near-perfect bioisostere for the purine ring of Adenine (the 'A' in ATP). This structural mimicry allows the scaffold to anchor deeply within the ATP-binding pocket of kinases, forming a robust bidentate hydrogen-bonding motif with the hinge region.

This guide analyzes the physicochemical advantages, binding mechanics, and synthetic architecture of the 7-azaindole core, providing a roadmap for its application in modern drug discovery.

Physicochemical Profile: Indole vs. 7-Azaindole[1][2]

The transition from indole to 7-azaindole is not merely structural; it is electronic. The pyridine nitrogen (N7) acts as an electron sink, pulling density away from the pyrrole ring.

Comparative Properties Table
PropertyIndole7-AzaindoleDrug Discovery Implication
H-Bond Donor N1-HN1-HBoth bind the hinge carbonyl (backbone).
H-Bond Acceptor None (in core)N7 Critical: N7 accepts H-bond from hinge NH.
Acidity (pKa of NH) ~16.2~13.27-Azaindole is more acidic; easier to deprotonate for N1-alkylation.
Basicity (pKa of MH+) -2.4 (very weak)4.6 (Pyridine N)N7 can be protonated at physiological pH, affecting solubility.
LogP (Lipophilicity) 2.141.407-Azaindole is less lipophilic, improving water solubility and DMPK profiles.
Electron Density Electron-rich (C3)Electron-deficient (Pyridine ring)Affects metabolic stability (less prone to oxidation at C4-C6).

Expert Insight: The lower LogP of 7-azaindole (approx. 0.7 units lower than indole) is a massive advantage in fragment-based drug discovery (FBDD). It allows medicinal chemists to add lipophilic "warheads" (like trifluoromethyl or chloro groups) to the periphery without violating Lipinski's Rule of 5 regarding total lipophilicity.

Mechanistic Grounding: The Hinge Binding Mode[3]

The success of 7-azaindole relies on its ability to mimic the hydrogen bonding pattern of Adenine.

The Bidentate "Grip"

In the ATP-binding pocket, the kinase "hinge" region connects the N-terminal and C-terminal lobes. This region typically presents a backbone carbonyl (acceptor) and a backbone amide (donor).

  • N1-H (Donor): Forms a hydrogen bond with the backbone Carbonyl (C=O) of the hinge residue (e.g., Glu, Leu).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone Amide (N-H) of the n+2 residue.

This dual interaction creates a rigid anchor, orienting the rest of the molecule (the R-groups at C3 or C5) into the hydrophobic pockets (Gatekeeper region or Solvent Front).

Visualization: Kinase Hinge Interaction Logic

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_scaffold 7-Azaindole Core Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) N7 Pyridine N7 (Acceptor) Hinge_NH->N7 H-Bond (2.9 Å) N1_H Pyrrole N1-H (Donor) N1_H->Hinge_CO H-Bond (2.8 Å) C3_Pos C3 Position (Gatekeeper/Solvent) C5_Pos C5 Position (Hydrophobic Pocket) cluster_scaffold cluster_scaffold

Figure 1: The bidentate binding mode of 7-azaindole within the kinase hinge region, mimicking the Adenine ring of ATP.

Synthetic Architecture: Regioselective Functionalization

Constructing complex drugs like Vemurafenib requires precise control over where substituents are placed. The 7-azaindole core exhibits distinct reactivity profiles at different positions.

The Reactivity Map
  • C3 (Pyrrole Ring): Highly nucleophilic. Prone to Electrophilic Aromatic Substitution (SEAr). Ideal for halogenation, formylation, or Friedel-Crafts reactions.

  • C5 (Pyridine Ring): Electron-deficient. Difficult to functionalize directly via SEAr. Usually accessed via Suzuki-Miyaura coupling using pre-halogenated starting materials (e.g., 5-bromo-7-azaindole).

  • N1 (Pyrrole Nitrogen): Acidic. Easily deprotonated (NaH, Cs2CO3) for alkylation or arylation.

  • C4/C6: Accessible via N-oxide chemistry . Oxidation of N7 activates C4/C6 for nucleophilic attack or chlorination (Reissert-Henze reaction).

Visualization: Synthetic Decision Tree

Synthesis Core 7-Azaindole Core C3_Branch C3 Functionalization (Nucleophilic) Core->C3_Branch SEAr path C5_Branch C5 Functionalization (Cross-Coupling) Core->C5_Branch Pre-functionalized N_Oxide N-Oxide Activation (m-CPBA) Core->N_Oxide Oxidation Halogenation C3-Iodination/Bromination (NIS/NBS) C3_Branch->Halogenation Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) C5_Branch->Suzuki Reissert C4/C6 Chlorination (POCl3) N_Oxide->Reissert Halogenation->Suzuki Library Generation

Figure 2: Strategic divergence in 7-azaindole functionalization. C3 is accessed via electrophilic substitution, while C4/C6 requires N-oxide activation.

Experimental Protocol: C3-Iodination (The "Gateway" Reaction)

The following protocol describes the synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine . This is a critical intermediate because the iodine at C3 serves as a "handle" for subsequent Suzuki couplings to install aryl groups (as seen in Vemurafenib).

Objective: Regioselective installation of iodine at the C3 position. Mechanism: Electrophilic Aromatic Substitution.

Reagents & Equipment[4][5]
  • Substrate: 7-Azaindole (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetone or DMF (anhydrous)

  • Monitoring: TLC (Hexane/EtOAc 1:1) or LCMS

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-azaindole (1.18 g, 10 mmol) in acetone (20 mL). Ensure the solution is clear.

    • Note: Acetone is preferred over DMF for ease of workup, but DMF is required if the starting material has low solubility.

  • Addition: Cool the solution to 0°C (ice bath). Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes.

    • Causality: Slow addition at low temperature prevents over-iodination (di-iodination) or oxidation of the pyridine ring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Validation: Check TLC. The starting material (Rf ~0.3) should disappear, and a new spot (Rf ~0.4) should appear.

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (

      
      ).
      
    • Why Thiosulfate? This quenches any unreacted iodine (indicated by a brown color), ensuring the product is not contaminated with oxidants.

  • Isolation: A solid precipitate will form. Filter the solid via vacuum filtration. Wash the cake with cold water (2 x 20 mL) and hexanes (1 x 20 mL).

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours.

  • Yield/Characterization: Expected yield: 85-95%. The product should be an off-white to beige solid.

    • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (doublet at ~6.5 ppm) and the retention of the C2-H signal (singlet at ~7.8 ppm).

Case Studies: Clinical Validation

The "privileged" status of 7-azaindole is validated by FDA-approved oncology drugs.[1][2]

A. Vemurafenib (Zelboraf®)[1]
  • Target: BRAF V600E (Serine/threonine kinase).

  • Indication: Metastatic Melanoma.

  • Structural Insight: Vemurafenib utilizes a 5-substituted-7-azaindole core.[3] The 7-azaindole binds the hinge, while a p-chlorophenyl group at C5 extends into the hydrophobic pocket, and a sulfonamide moiety extends towards the solvent front.

  • Discovery Origin: Fragment-based screening identified 7-azaindole as a micromolar hit, which was optimized to nanomolar potency [1].

B. Pexidartinib (Turalio®)
  • Target: CSF1R (Colony Stimulating Factor 1 Receptor) and c-Kit.[4]

  • Indication: Tenosynovial Giant Cell Tumor (TGCT).[5][6]

  • Structural Insight: Pexidartinib features a 7-azaindole core linked via the C3 position to a pyridine diamine chain. This illustrates the versatility of the C3-position as a vector for extending into the kinase specificity pocket [2].

Future Outlook: PROTACs and Beyond

The 7-azaindole scaffold is evolving beyond simple inhibition.[2][7]

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C3 or C5 to target specific cysteines (e.g., in JAK3 inhibitors).

  • PROTAC Anchors: The high affinity of 7-azaindole derivatives for kinases makes them ideal "warheads" for Proteolysis Targeting Chimeras (PROTACs). By attaching an E3 ligase linker to the solvent-exposed region (typically N1 or C3), researchers can degrade rather than merely inhibit the target kinase.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E.[3] Nature, 467, 596–599.

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373, 428-437.

  • Song, J. J., et al. (2013). Discovery of Pexidartinib (PLX3397), a Novel Polytargeted Kinase Inhibitor. Proceedings of the National Academy of Sciences, 110(28).

  • Popowycz, F., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][1] Journal of Medicinal Chemistry.

Sources

Foundational

The Trifluoromethyl Group in Pyrrolopyridine Scaffolds: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Foreword: The Strategic Advantage of Fluorination in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of fluorine atoms into bioactive molecules has e...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Advantage of Fluorination in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing pharmacological profiles. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic properties and steric profile can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic behavior.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of trifluoromethyl-substituted pyrrolopyridines, a class of heterocyclic compounds with significant therapeutic potential across various disease areas, including oncology and virology.[2][3] By dissecting the causal relationships between molecular structure and biological activity, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how to harness the power of the trifluoromethyl group in the design of next-generation pyrrolopyridine-based therapeutics.

The Pyrrolopyridine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrrolopyridines, bicyclic aromatic heterocycles composed of fused pyrrole and pyridine rings, represent a versatile and "privileged" scaffold in medicinal chemistry.[3] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, particularly protein kinases. The pyrrolopyridine framework provides a rigid and planar core, presenting substituents in well-defined vectors for optimal interaction with protein binding pockets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target. The specific isomer of the pyrrolopyridine core (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[3,2-b]pyridine, etc.) dictates the spatial arrangement of these interaction points and is a critical determinant of biological activity.[3]

The Impact of the Trifluoromethyl Group: More Than Just a Bulky Methyl Mimic

The introduction of a trifluoromethyl group onto the pyrrolopyridine scaffold is a strategic decision driven by the unique physicochemical properties of this substituent. It is often employed as a bioisostere for a methyl group, but its influence extends far beyond simple steric mimicry.

Key Physicochemical Properties and Their Biological Consequences:

  • High Electronegativity: The three fluorine atoms create a strong dipole moment, making the trifluoromethyl group a powerful electron-withdrawing substituent. This can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and altering their ability to participate in hydrogen bonding or ionic interactions.

  • Increased Lipophilicity: The trifluoromethyl group significantly enhances the lipophilicity of a molecule (Hansch π value of +0.88).[1] This property can improve a compound's ability to cross cellular membranes and the blood-brain barrier, potentially leading to better oral bioavailability and central nervous system penetration.[1]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] Consequently, the trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can block common sites of metabolic attack, prolonging the half-life of a drug and improving its pharmacokinetic profile.[1]

  • Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, locking it into a bioactive conformation or preventing rotation around a key single bond.

Synthesis of Trifluoromethyl-Substituted Pyrrolopyridines: A Methodological Overview

The synthesis of trifluoromethyl-substituted pyrrolopyridines can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolopyridine core from a trifluoromethyl-substituted pyridine or pyrrole precursor.

Visualizing a General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Trifluoromethylated\nPyridine Precursor Trifluoromethylated Pyridine Precursor Cyclization/\nCondensation Cyclization/ Condensation Trifluoromethylated\nPyridine Precursor->Cyclization/\nCondensation Pyrrole\nPrecursor Pyrrole Precursor Pyrrole\nPrecursor->Cyclization/\nCondensation Functional Group\nInterconversion Functional Group Interconversion Cyclization/\nCondensation->Functional Group\nInterconversion Trifluoromethyl-Substituted\nPyrrolopyridine Trifluoromethyl-Substituted Pyrrolopyridine Functional Group\nInterconversion->Trifluoromethyl-Substituted\nPyrrolopyridine

Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted pyrrolopyridines.

Exemplary Synthetic Protocol: Synthesis of a 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Intermediate

The following protocol is a representative example for the synthesis of a key intermediate.

Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

A common starting material for many trifluoromethyl-substituted pyridines is 2,3-dichloro-5-(trichloromethyl)pyridine, which can be fluorinated using various reagents.[4]

  • Procedure: In a suitable pressure reactor, 2,3-dichloro-5-(trichloromethyl)pyridine is treated with anhydrous hydrogen fluoride (HF) in the presence of a catalyst, such as antimony pentachloride (SbCl5), under elevated temperature and pressure. The reaction mixture is then carefully neutralized and the product is isolated by distillation.

Step 2: Construction of the Pyrrole Ring

The pyrrole ring can be constructed onto the trifluoromethyl-pyridine core through various methods, such as the Bartoli indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.

  • Procedure (Illustrative): 2,3-Dichloro-5-(trifluoromethyl)pyridine can be subjected to a selective reduction to remove one of the chloro groups, followed by a reaction with a suitable pyrrole precursor, such as an N-protected 2-aminovinyl ketone, in the presence of a palladium catalyst and a base to facilitate the cyclization and formation of the pyrrolopyridine core.

Self-Validation and Trustworthiness: Each step of the synthesis should be monitored by appropriate analytical techniques, such as thin-layer chromatography (TLC), and the identity and purity of the products should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Structure-Activity Relationship (SAR) of Trifluoromethyl-Substituted Pyrrolopyridines

The biological activity of trifluoromethyl-substituted pyrrolopyridines is exquisitely sensitive to the position of the trifluoromethyl group and the nature and location of other substituents on the bicyclic core.

Case Study: Trifluoromethyl-Substituted Pyrrolo[2,3-b]pyridines as FGFR Inhibitors

A series of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in oncology.[5]

Table 1: SAR of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors [5]

CompoundR-Group at C3FGFR1 IC50 (nM)
1 Phenyl1900
4a 3,5-Dimethoxyphenyl83
4h 3,5-Dimethoxyphenyl7
4l 3,5-Dimethoxyphenyl266

Note: The difference between 4a, 4h, and 4l lies in other substitutions on the pyrrole nitrogen, with 4h being the most optimized.

Analysis of SAR:

  • Impact of the Trifluoromethyl Group: The introduction of the trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine core in compound 4a led to a significant increase in potency compared to the unsubstituted analog 1 (IC50 of 83 nM vs. 1900 nM).[5] This enhancement is likely due to favorable interactions of the trifluoromethyl group within a hydrophobic pocket of the FGFR1 kinase domain and potentially the formation of a hydrogen bond with Gly485.[5]

  • Role of the 3,5-Dimethoxyphenyl Group: The presence of the 3,5-dimethoxyphenyl group at the C3 position in compounds 4a , 4h , and 4l was found to be crucial for high potency.[5] This group occupies a hydrophobic pocket and forms a key π-π stacking interaction with Phe489 in the FGFR1 active site.[5]

  • Optimization of Substituents on the Pyrrole Nitrogen: Further optimization of the substituent on the pyrrole nitrogen led to compound 4h , which exhibited an impressive FGFR1 IC50 of 7 nM.[5] This highlights the importance of exploring substitutions at multiple positions to achieve optimal target engagement.

Visualizing Key SAR Principles

G cluster_0 Pyrrolopyridine Core cluster_1 Key Substitutions cluster_2 Biological Outcome Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-CF3 5-CF3 Pyrrolo[2,3-b]pyridine->5-CF3 3-(3,5-Dimethoxyphenyl) 3-(3,5-Dimethoxyphenyl) Pyrrolo[2,3-b]pyridine->3-(3,5-Dimethoxyphenyl) Optimized N-substituent Optimized N-substituent Pyrrolo[2,3-b]pyridine->Optimized N-substituent Increased Potency Increased Potency 5-CF3->Increased Potency 3-(3,5-Dimethoxyphenyl)->Increased Potency Optimized N-substituent->Increased Potency

Caption: Key structural features contributing to the high potency of FGFR inhibitors.

Comparative Analysis: Trifluoromethyl vs. Chloro and Methyl Substituents

While direct comparative studies on a single pyrrolopyridine scaffold are not always available, general principles from medicinal chemistry can be applied.

  • Trifluoromethyl vs. Chloro: The trifluoromethyl group is often considered a bioisostere of a chlorine atom due to their similar steric bulk. However, the electronic properties are vastly different. The strong electron-withdrawing nature of the CF3 group can lead to more potent interactions in some cases, while the less electron-withdrawing chloro group may be favored in others. A study on formazan derivatives showed that a fluoro-substituted compound had better anticancer activity than its chloro-substituted counterpart.[6]

  • Trifluoromethyl vs. Methyl: Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that position, leading to improved pharmacokinetic properties.[1] However, the impact on biological activity is context-dependent. A statistical analysis of over 28,000 compound pairs revealed that on average, this substitution does not improve bioactivity, but in specific cases (around 9%), it can lead to a more than 10-fold increase in potency.[7]

Experimental Protocols for Biological Evaluation

To establish a robust SAR, rigorous and reproducible biological assays are essential. The following are representative protocols for evaluating the biological activity of trifluoromethyl-substituted pyrrolopyridines as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

  • Procedure:

    • Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP in a suitable buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.

    • Stop the reaction and quantify the amount of phosphorylated product using a detection reagent and a plate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells.[8]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for a specific duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing the Biological Evaluation Workflow

G Test Compound Test Compound In Vitro Kinase Assay In Vitro Kinase Assay Test Compound->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay Test Compound->Cell-Based Proliferation Assay Determine IC50 (Kinase) Determine IC50 (Kinase) In Vitro Kinase Assay->Determine IC50 (Kinase) Determine IC50 (Cells) Determine IC50 (Cells) Cell-Based Proliferation Assay->Determine IC50 (Cells) SAR Analysis SAR Analysis Determine IC50 (Kinase)->SAR Analysis Determine IC50 (Cells)->SAR Analysis

Caption: A streamlined workflow for the biological evaluation of kinase inhibitors.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the design of potent and drug-like pyrrolopyridine-based therapeutics. A thorough understanding of the SAR principles governing the activity of these compounds is crucial for successful drug discovery campaigns. By strategically positioning the trifluoromethyl group and optimizing other substituents on the pyrrolopyridine scaffold, it is possible to fine-tune the pharmacological properties of these molecules to achieve high potency, selectivity, and favorable pharmacokinetic profiles. Future research in this area will likely focus on exploring novel pyrrolopyridine isomers, developing more efficient and selective synthetic methodologies, and applying computational modeling to predict the impact of trifluoromethyl substitution on biological activity. The continued exploration of trifluoromethyl-substituted pyrrolopyridines holds great promise for the development of innovative medicines to address unmet medical needs.

References

  • Alanazi, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1286, 135539. [Link]

  • Alanazi, M. M., et al. (2023). The antiproliferative activity of all synthesized hybrids 3–8 were evaluated against HepG2, MCF-7, MDA-MB-231 and HeLa human cancer cell lines by 3-(4,5- dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay according to a previously reported method. Frontiers in Chemistry, 11, 1246345. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(18), 6813-6823. [Link]

  • Genna, V., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(15), 12471-12478. [Link]

  • Gulea, M. (2018). The synthesis of trifluoromethyl-pyrrolo-pyridazine nonclassical... ResearchGate. [Link]

  • Han, C., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6242-6250. [Link]

  • Kandeel, M. M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2195. [Link]

  • Laureano De Souza, M., et al. (2024). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2370933. [Link]

  • Lenci, E., & Trabocchi, A. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(14), 3323. [Link]

  • Li, D., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. [Link]

  • Ogawa, Y., & Tsuboi, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295-309. [Link]

  • Ouerghi, I., et al. (2021). A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. ResearchGate. [Link]

  • Povnitsa, O. Y., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Molecules, 27(22), 7954. [Link]

  • Sadek, M. M., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(17), 6429. [Link]

  • Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10293-10313. [Link]

  • Various Authors. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(23), 7549-7559. [Link]

  • Various Authors. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5345. [Link]

  • Various Authors. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6777. [Link]

  • Various Authors. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Various Authors. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116869. [Link]

  • Wang, Y., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters, 9(12), 1238-1243. [Link]

  • Wu, J., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1068981. [Link]

  • Yilmaz, I., et al. (2020). Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. Düzce Tıp Fakültesi Dergisi, 22(3), 205-210. [Link]

Sources

Exploratory

In-Silico Modeling of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol: A Technical Optimization Guide

Executive Summary This guide moves beyond standard "black-box" docking. It mandates a Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approach to resolve state ambiguity before engaging in high-throughput structure-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide moves beyond standard "black-box" docking. It mandates a Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approach to resolve state ambiguity before engaging in high-throughput structure-based drug design (SBDD).

Part 1: Chemical Space & Tautomeric State Analysis

The 7-azaindole core mimics the purine ring of ATP, making it a "privileged scaffold" for kinase inhibition. However, the introduction of a hydroxyl group at the C4 position creates a critical modeling bottleneck: Tautomeric Ambiguity .

The Tautomer Challenge

In solution, 4-hydroxy-7-azaindoles exist in equilibrium between the enol (4-hydroxy) and keto (4-oxo/dihydro) forms. Standard force fields (e.g., OPLS3e, AMBER) often misassign the dominant tautomer based on gas-phase heuristics, leading to incorrect hydrogen bond donor/acceptor patterns in the binding pocket.

  • Enol Form (Aromatic): Acts as a H-bond donor (OH) and acceptor (N7). Preserves aromaticity.

  • Keto Form (Pyridone-like): The pyridine nitrogen (N1 of the pyridine ring) becomes protonated (NH), and the C4-OH becomes a carbonyl (C=O). This disrupts aromaticity but creates a strong H-bond donor (NH) and acceptor (C=O).

Directive: You must calculate the tautomeric penalty (


) via QM before docking. If 

, both species must be docked.
The 5-Trifluoromethyl (-CF3) Effect

The -CF3 group is not merely a hydrophobic bulk. It exerts a strong electron-withdrawing effect (


), reducing the pKa of the pyrrole NH (N1) and the pyridine nitrogen (N7).
  • Impact on Hinge Binding: The acidity of the pyrrole NH increases, strengthening the H-bond to the kinase hinge backbone carbonyl.

  • Metabolic Stability: The -CF3 group blocks the metabolically vulnerable C5 position.

Part 2: Computational Workflow & Protocols

Protocol A: QM-Based Tautomer Enumeration

Do not rely on rigid databases (e.g., PubChem) for protonation states.

  • Conformer Generation: Generate 50 conformers using a mixed torsional/low-mode sampling method.

  • Geometry Optimization: Perform DFT optimization on the lowest energy conformers.

    • Theory Level: B3LYP-D3/6-311G** (D3 correction is vital for intramolecular H-bonding).

    • Solvation Model: PCM or SMD (Water,

      
      ).
      
  • Boltzmann Weighting: Calculate relative populations at 298 K.

    • Equation:

      
      
      
  • Output: Select all tautomers with

    
     Boltzmann population for docking.
    
Protocol B: Constrained "Hinge" Docking

The 7-azaindole core binds predominantly to the ATP hinge region. Unconstrained docking often results in "flipped" poses that are energetically favorable in vacuum but physically incorrect.

  • Grid Generation: Center the grid on the hinge region (e.g., residues equivalent to Leu83 in CDK2).

  • Pharmacophore Constraints:

    • Constraint 1 (Essential): H-bond donor feature on the Pyrrole NH (N1).

    • Constraint 2 (Essential): H-bond acceptor feature on the Pyridine N (N7).

  • Ligand Preparation: Input the QM-derived tautomers from Protocol A.

  • Scoring: Use a solvation-aware scoring function (e.g., Glide XP or AutoDock Vina with Vinardo scoring) to account for the desolvation cost of the -CF3 group.

Protocol C: Molecular Dynamics (MD) Stability Check

To validate the stability of the -CF3 group in the hydrophobic pocket (often the "Gatekeeper" or "Back Pocket"):

  • System Setup: Solvate the complex in a TIP3P water box with 0.15 M NaCl.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand). Note: Ensure -CF3 parameters are accurate; standard parameters sometimes underestimate the C-F rotational barrier.

  • Production Run: 100 ns NPT ensemble (310 K, 1 bar).

  • Analysis Metric: Calculate RMSD of the ligand heavy atoms. If RMSD > 2.5 Å, the binding mode is unstable.

Part 3: Visualization of Workflows

Diagram 1: Tautomer Selection Pipeline (QM/MM)

TautomerWorkflow Input Input: 5-CF3-7AI-4-ol Enum Enumeration (Enol/Keto/Zwitterion) Input->Enum DFT DFT Optimization (B3LYP-D3/6-311G**) Enum->DFT 3D Geom Solv Solvation Energy (SMD Model) DFT->Solv Gas Phase E Boltz Boltzmann Weighting Solv->Boltz Delta G Dock Docking Input (Pop > 5%) Boltz->Dock Filtered Set

Caption: QM-driven workflow to resolve the 4-hydroxy vs. 4-oxo tautomer ambiguity prior to docking.

Diagram 2: Binding Mode Interaction Map

BindingMode Scaffold 7-Azaindole Core CF3 5-CF3 Group Scaffold->CF3 OH 4-OH / 4-Oxo Scaffold->OH Hinge Hinge Region (Backbone Amides) Scaffold->Hinge Bidentate H-Bonds (N1-H...O / N7...H-N) Gatekeeper Gatekeeper Residue (Met/Thr/Phe) CF3->Gatekeeper Hydrophobic / vdW OH->Hinge Potential H-Bond (Dependent on Tautomer) Water Conserved Water OH->Water H-Bond Network

Caption: Interaction map highlighting the bidentate hinge binding and the hydrophobic role of the CF3 group.

Part 4: Data Summary & Physicochemical Profile

The following parameters are critical for setting up the simulation box and interpreting docking scores.

PropertyValue / CharacteristicModeling Implication
Scaffold Type 7-Azaindole (Pyrrolo[2,3-b]pyridine)ATP-competitive hinge binder (Type I).
H-Bond Donors 2 (Pyrrole NH, 4-OH)Constraints required on Pyrrole NH.
H-Bond Acceptors 3 (Pyridine N, 4-OH, F atoms)Pyridine N7 is the primary acceptor.
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; good membrane permeability.
pKa (Pyrrole NH) ~11.5 (Reduced by CF3)Remains neutral at physiological pH (7.4).
pKa (Pyridine N) ~4.5 (Reduced by CF3)Unlikely to be protonated in the binding pocket unless near Glu/Asp.
Tautomer Ratio Solvent DependentCritical: 4-Oxo form may dominate in polar environments.

References

  • Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.[1] [Link]

  • Song, J., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2] Chemical & Pharmaceutical Bulletin, 68(9), 825-837. [Link]

  • Cai, J., et al. (2017). "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity."[3] ACS Medicinal Chemistry Letters, 8(8), 869-874. [Link]

  • Kasztelan, A. M., & Kwiatkowski, P. (2016).[4] "High-Pressure-Mediated Asymmetric Organocatalytic Hydroxyalkylation of Indoles with Trifluoromethyl Ketones." Journal of Organic Chemistry. (Contextual reference for CF3-azaindole synthesis/properties). [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

Application Note: High-Purity Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol Executive Summary & Strategic Rationale The target molecule, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

Executive Summary & Strategic Rationale

The target molecule, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 4-hydroxy-5-trifluoromethyl-7-azaindole), represents a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, FGFR, and c-Met inhibitors). The 7-azaindole core mimics the purine ring of ATP, while the 5-trifluoromethyl (


) group enhances metabolic stability and lipophilicity. The C4-hydroxyl group is a versatile handle, serving either as a hydrogen bond donor/acceptor or a precursor for chlorination (

substrates) and subsequent cross-coupling.

Synthetic Challenge: Direct electrophilic substitution at the C4 position of 7-azaindoles is kinetically disfavored due to the electron-deficient nature of the pyridine ring, which is further deactivated by the


 group. Furthermore, classical Fischer indole synthesis fails with electron-poor pyridyl hydrazines.

Selected Protocol: This guide details a "De Novo Ring Construction followed by N-Oxide Activation" strategy. This route is chosen for its scalability and regiochemical certainty.

  • Construction: Assembly of the 5-trifluoromethyl-7-azaindole skeleton via Sonogashira cross-coupling and cyclization.

  • Functionalization: Regioselective introduction of the C4-oxygen via N-oxide formation and Polonovski-type rearrangement.

Synthetic Pathway Visualization

The following diagram illustrates the stepwise transformation from the commercially available pyridine precursor to the final 4-hydroxy target.

SynthesisPathway Start 2-Amino-5-(trifluoromethyl) pyridine Inter1 3-Iodo Intermediate Start->Inter1 NIS, MeCN (Regioselective Iodination) Core 5-(CF3)-7-Azaindole (Parent Scaffold) Inter1->Core 1. TMS-Acetylene, Pd/Cu 2. Base-Mediated Cyclization Oxide 7-Azaindole N-Oxide Core->Oxide m-CPBA, EtOAc (N-Oxidation) Target 5-(CF3)-4-Hydroxy- 7-Azaindole Oxide->Target 1. TFAA (Rearrangement) 2. Hydrolysis

Caption: Four-step synthetic workflow from aminopyridine precursor to C4-hydroxylated target.

Detailed Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesize 2-amino-3-iodo-5-(trifluoromethyl)pyridine. Rationale: N-iodosuccinimide (NIS) provides a source of electrophilic iodine that selectively attacks the C3 position (ortho to the activating amino group) of the pyridine ring.

  • Reagents:

    • 2-Amino-5-(trifluoromethyl)pyridine (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Acetonitrile (MeCN) (Solvent, 5 mL/mmol)

  • Procedure:

    • Dissolve 2-amino-5-(trifluoromethyl)pyridine in MeCN at room temperature (RT).

    • Add NIS portion-wise over 15 minutes. Protect the flask from light (aluminum foil).

    • Heat the mixture to 80°C for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT. Remove solvent in vacuo.[1] Redissolve in EtOAc. Wash with saturated

      
       (to remove iodine) and brine. Dry over 
      
      
      
      .[1]
    • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (0-20% EtOAc in Hexanes).

Step 2: Sonogashira Coupling & Cyclization (One-Pot Variation)

Objective: Synthesize 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[2] Rationale: A Pd/Cu-catalyzed coupling installs the alkyne, followed by an in-situ cyclization involving the adjacent amino group.

  • Reagents:

    • 3-Iodo intermediate (from Step 1) (1.0 equiv)

    • Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv)

    • 
       (0.05 equiv)
      
    • CuI (0.02 equiv)

    • Triethylamine (

      
      ) (3.0 equiv)
      
    • THF (anhydrous)

    • TBAF (1.0 M in THF) (2.0 equiv) - For deprotection/cyclization

  • Procedure:

    • Coupling: In a sealed tube, combine the iodo-pyridine, Pd catalyst, CuI, and

      
       in degassed THF. Add TMS-acetylene.
      
    • Stir at 60°C for 4–6 hours under Argon. Confirm consumption of iodide.

    • Cyclization: Cool to RT. Add TBAF solution dropwise. Heat to 70°C for 3 hours. This desilylates the alkyne and promotes the 5-endo-dig cyclization.

    • Workup: Dilute with water, extract with EtOAc (3x).

    • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: N-Oxidation

Objective: Synthesize 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide. Rationale: The pyridine nitrogen is oxidized to the N-oxide to activate the C4 position. The electron-withdrawing


 group makes this slower than unsubstituted azaindoles, requiring excess oxidant.
  • Reagents:

    • 5-(Trifluoromethyl)-7-azaindole (1.0 equiv)

    • m-CPBA (meta-chloroperoxybenzoic acid, 77% max) (1.5 – 2.0 equiv)

    • Ethyl Acetate (EtOAc) or DCM

  • Procedure:

    • Dissolve the azaindole in EtOAc at 0°C.

    • Add m-CPBA portion-wise.

    • Allow to warm to RT and stir for 12–16 hours. (Note: A white precipitate of m-chlorobenzoic acid often forms).

    • Workup: Wash the organic layer with 10%

      
       (aq) to remove acidic byproducts.
      
    • Isolation: The product often precipitates or can be isolated by concentration. If necessary, purify by chromatography using a polar eluent (e.g., 5-10% MeOH in DCM).

Step 4: Polonovski Rearrangement to C4-OH

Objective: Synthesize 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol. Rationale: Trifluoroacetic anhydride (TFAA) acyloxylates the N-oxide. Subsequent hydrolysis yields the 4-hydroxy tautomer (pyridinone-like).

  • Reagents:

    • 7-Oxide intermediate (1.0 equiv)

    • Trifluoroacetic anhydride (TFAA) (5.0 equiv)

    • DMF (Solvent)[3][4]

    • Water/MeOH (for hydrolysis)

  • Procedure:

    • Dissolve the N-oxide in anhydrous DMF at 0°C.

    • Add TFAA dropwise. The solution may darken.

    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Hydrolysis: Quench the reaction by adding water/MeOH (1:1). Stir for 1 hour to hydrolyze the trifluoroacetate ester intermediate.

    • Isolation: Adjust pH to ~6-7. The product, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, typically precipitates as a solid. Collect by filtration.[5]

    • Purification: Recrystallization from MeOH or preparative HPLC if high purity is required.

Mechanistic Insight: The Rearrangement

The critical step in this protocol is the modification of the N-oxide. Understanding the mechanism ensures troubleshooting capability.

Mechanism N_Oxide N-Oxide (Nucleophilic Oxygen) Acylation O-Trifluoroacetylation (Activation) N_Oxide->Acylation + TFAA IonPair Iminium Ion Pair Acylation->IonPair - TFA- Migration Nucleophilic Attack at C4 (Regioselective) IonPair->Migration TFA- attacks C4 Product 4-Hydroxy-7-Azaindole (Tautomer) Migration->Product Hydrolysis

Caption: Mechanism of the modified Polonovski rearrangement converting N-oxide to C4-hydroxyl.

Data Summary & Troubleshooting

ParameterSpecification / Note
Overall Yield Typically 30–45% (4 steps)
Critical Impurity 4-Chloro analog: Avoid using

in Step 4 unless the chloride is the desired target. Use TFAA for the alcohol.[5]
Appearance Off-white to pale yellow solid.
Solubility Low in non-polar solvents. Soluble in DMSO, MeOH, and warm EtOAc.
Safety m-CPBA is a shock-sensitive oxidizer. TFAA is corrosive and moisture sensitive.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Step 1: Incomplete iodination.Deactivated ring.Add 0.1 eq of TFA (catalyst) or increase temp to 90°C.
Step 2: Low yield in cyclization.Incomplete desilylation.Ensure TBAF is fresh; increase reaction time at 70°C.
Step 3: Slow N-oxidation.

electron withdrawal.
Use Urea-Hydrogen Peroxide (UHP) and TFA anhydride if m-CPBA is too slow.
Step 4: Mixture of products.Attack at C6.Keep temperature low (0°C) during TFAA addition to favor C4 kinetics.

References

  • Preparation of 7-azaindoles via Sonogashira coupling: Schirok, H. (2006).[3] "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545.

  • N-Oxide Rearrangement Strategy (General Protocol for 4-Functionalization): Wang, T., et al. (2010). "Discovery of 4-Substituted 7-Azaindoles as Potent Inhibitors of JAK Kinases." Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156.

  • Synthesis of 5-Trifluoromethyl-7-azaindole Precursors (Pexidartinib Intermediates): Tap, W. D., et al. (2015).[3] "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine, 373, 428-437. (Referencing Plexxikon Patent WO2007015866).

  • Mechanistic Review of Azaindole Functionalization: Popowycz, F., et al. (2003). "7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Synthesis and Functionalization." Tetrahedron, 59(10), 1649-1687.

Sources

Application

Application Notes and Protocols for the Use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol in Kinase Inhibition Assays

Introduction: Targeting the Kinome with a Versatile Pyrrolopyridine Scaffold The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention in a multitude of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Kinome with a Versatile Pyrrolopyridine Scaffold

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune conditions.[1] Kinase inhibitors have emerged as a highly successful class of drugs, with numerous approved agents transforming patient outcomes.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for developing potent and selective kinase inhibitors.[3][4][5] This is due to its ability to mimic the purine core of ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol , a key intermediate and potential inhibitor, in kinase inhibition assays. We will delve into the scientific rationale behind the experimental design, provide step-by-step protocols for a representative biochemical assay, and offer insights into data analysis and interpretation. The trifluoromethyl group on the pyrrolopyridine core can significantly enhance binding affinity and selectivity for target kinases, making this compound a valuable tool for kinase-focused drug discovery programs.[5][6]

Compound Profile: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

PropertyValueSource
Molecular Formula C₈H₅F₃N₂O[7]
Molecular Weight 202.13 g/mol [7]
CAS Number Not explicitly found for the 4-ol, but the parent scaffold is 1036027-54-9[8][9][10]
Appearance Solid[7]
Purity ≥97% (typical for commercially available analogs)[10]
Storage Store at 2-8°C, protected from light and moisture.[10][11]

Rationale for Use in Kinase Assays: The 1H-pyrrolo[2,3-b]pyridine core is a known hinge-binding motif for many kinases, including Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] The trifluoromethyl substituent can enhance potency and selectivity by forming favorable interactions within the hydrophobic pocket of the ATP-binding site.[5] The 4-ol modification may provide an additional hydrogen bond donor/acceptor, potentially influencing its binding characteristics and selectivity profile.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for many 1H-pyrrolo[2,3-b]pyridine-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[3][4] This means the compound directly competes with the endogenous ATP substrate for binding to the kinase's active site. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.

G cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds to Active Site Substrate Substrate Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Becomes Kinase->Substrate Phosphorylates Inhibitor 5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridin-4-ol Inhibitor->Kinase Competitively Binds to ATP-binding Site Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates

Figure 1: General mechanism of competitive kinase inhibition.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a representative in vitro biochemical kinase inhibition assay using a luminescence-based format, such as the ADP-Glo™ Kinase Assay. This type of assay is widely used due to its high sensitivity, broad applicability to different kinases, and straightforward workflow.[12][13]

Part 1: Preparation of Reagents

1.1. Compound Handling and Serial Dilution:

  • Safety First: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol is classified as acutely toxic if swallowed.[7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution Plate:

    • Prepare a series of dilutions of the compound in a 96-well or 384-well plate. A common starting point is a 10-point, 3-fold serial dilution.

    • The final assay concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on enzyme activity. Prepare a corresponding DMSO control.

1.2. Kinase and Substrate Preparation:

  • Enzyme and Substrate: Obtain highly purified, active kinase and its corresponding substrate. The choice of kinase will depend on the research focus (e.g., JAK3, FGFR1).

  • Kinase Buffer: Prepare an appropriate kinase reaction buffer. The composition will be kinase-specific but generally includes a buffer (e.g., Tris-HCl, HEPES), MgCl₂, a reducing agent (e.g., DTT), and a protein to prevent non-specific binding (e.g., BSA).

  • Working Solutions: On the day of the experiment, dilute the kinase and substrate to their final working concentrations in the kinase buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the kinase and at or near the Km for the substrate.

Part 2: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Compound_Dilution 1. Prepare Compound Serial Dilutions Add_Compound 3. Add Compound to Assay Plate Compound_Dilution->Add_Compound Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Add_Kinase 4. Add Kinase (Pre-incubation) Reagent_Prep->Add_Kinase Add_ATP_Substrate 5. Initiate Reaction (Add ATP/Substrate) Reagent_Prep->Add_ATP_Substrate Add_Compound->Add_Kinase Add_Kinase->Add_ATP_Substrate Incubate 6. Incubate at Room Temperature Add_ATP_Substrate->Incubate Stop_Reaction 7. Stop Reaction & Deplete ATP Incubate->Stop_Reaction Add_Detection_Reagent 8. Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Incubate_Detect 9. Incubate & Read Luminescence Add_Detection_Reagent->Incubate_Detect

Figure 2: Workflow for a typical luminescence-based kinase assay.

Step-by-Step Protocol (ADP-Glo™ Assay as an example):

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the serially diluted compound or DMSO control to the wells of a white, opaque assay plate (suitable for luminescence).

  • Kinase Reaction:

    • Add the kinase solution to each well and briefly incubate (e.g., 10-15 minutes) with the compound. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.

Part 3: Data Analysis and Interpretation

3.1. Calculation of Percent Inhibition:

The raw luminescence data is used to calculate the percentage of kinase activity inhibited at each compound concentration.

  • Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

    • Signal_Inhibitor: Luminescence in the presence of the test compound.

    • Signal_NoInhibitor: Luminescence of the DMSO control (0% inhibition).

    • Signal_Background: Luminescence in the absence of kinase (100% inhibition).

3.2. Determination of IC₅₀ Value:

The IC₅₀ (half-maximal inhibitory concentration) is a key measure of a compound's potency. It is the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value is determined from the fitted curve.

3.3. Data Presentation:

Compound Concentration (nM)Raw Luminescence (RLU)% Inhibition
10000150095.0
3333250085.0
1111500060.0
370800030.0
123950015.0
41105005.0
13.7108002.0
4.6110000.0
1.5110000.0
0.5110000.0
DMSO (0)110000.0
No Kinase1000100.0

This is example data and should not be used for actual analysis.

Ensuring Scientific Integrity: Controls and Best Practices

To ensure the reliability and reproducibility of your kinase inhibition data, the inclusion of proper controls and adherence to best practices is paramount.[14]

  • Positive Control: Include a known inhibitor of the target kinase in each assay plate. This validates the assay's ability to detect inhibition.

  • Negative Control: The DMSO control represents 0% inhibition and is crucial for data normalization.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • ATP Concentration: The measured IC₅₀ value of an ATP-competitive inhibitor will be dependent on the ATP concentration used in the assay. It is important to report the ATP concentration alongside the IC₅₀ value. For more in-depth mechanistic studies, determining the Ki (inhibition constant) is recommended.

  • Kinase Selectivity Profiling: To understand the specificity of your compound, it is essential to screen it against a panel of other kinases.[1] This helps to identify potential off-target effects and provides a more complete picture of the compound's activity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the plate- Use calibrated pipettes- Ensure thorough mixing at each step- Avoid using the outer wells of the plate or fill them with buffer
No or Low Kinase Activity - Inactive enzyme- Incorrect buffer composition- Degraded ATP or substrate- Use a new batch of enzyme- Verify buffer pH and component concentrations- Use fresh ATP and substrate solutions
Compound Precipitation - Poor solubility of the compound in the assay buffer- Decrease the final DMSO concentration- Visually inspect the wells for precipitation- Consider using a different solvent for the stock solution (if compatible with the assay)
False Positives/Negatives - Compound interferes with the assay signal (e.g., fluorescence quenching, light scattering)- Run the compound in a counterscreen without the kinase to check for assay interference- Use an orthogonal assay format to confirm hits

Conclusion

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol represents a valuable chemical entity for the exploration of kinase inhibitor space. Its structural features suggest a high potential for potent and selective inhibition of key kinase targets. By following the detailed protocols and best practices outlined in this application note, researchers can confidently and accurately assess the inhibitory activity of this and related compounds. Rigorous experimental design, careful execution, and thorough data analysis are the cornerstones of successful kinase drug discovery, and this guide provides a solid framework for achieving these goals.

References

  • Janus kinase 3 inhibitor - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Janus kinase inhibitor - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present) - PubMed. (2022). Retrieved February 27, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. (2022). Retrieved February 27, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved February 27, 2026, from [Link]

  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures. (2023). Retrieved February 27, 2026, from [Link]

  • Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. (2023). Retrieved February 27, 2026, from [Link]

  • Strategies for Targeting Kinases - 2023 Archive. (n.d.). Retrieved February 27, 2026, from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC. (2023). Retrieved February 27, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). Retrieved February 27, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Retrieved February 27, 2026, from [Link]

  • 5-(1H-pyrrolo(2,3-b)pyridin-3-ylmethyl)-N-((4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine | C21H17F3N4 | CID 11545419 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021). Retrieved February 27, 2026, from [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. (2017). Retrieved February 27, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (2017). Retrieved February 27, 2026, from [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (2022). Retrieved February 27, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (2021). Retrieved February 27, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (2024). Retrieved February 27, 2026, from [Link]

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC. (2025). Retrieved February 27, 2026, from [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed. (2009). Retrieved February 27, 2026, from [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Request PDF - ResearchGate. (2025). Retrieved February 27, 2026, from [Link]

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) | Journal of Medicinal Chemistry - ACS Publications. (2016). Retrieved February 27, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. (2019). Retrieved February 27, 2026, from [Link]

Sources

Method

analytical techniques for characterization of pyrrolopyridine derivatives

Application Note: Analytical Techniques for the Characterization of Pyrrolopyridine Derivatives Executive Summary Pyrrolopyridine derivatives, commonly referred to as azaindoles, are privileged pharmacophores in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Techniques for the Characterization of Pyrrolopyridine Derivatives

Executive Summary

Pyrrolopyridine derivatives, commonly referred to as azaindoles, are privileged pharmacophores in modern drug discovery. Serving as bioisosteres for indoles, they offer enhanced water solubility, unique hydrogen-bonding profiles, and improved metabolic stability. They are the core scaffolds in numerous kinase inhibitors (e.g., Vemurafenib), antiviral agents, and synthetic cannabinoids. However, their characterization presents distinct analytical challenges due to the existence of multiple constitutional isomers (4-, 5-, 6-, and 7-azaindole), tautomeric behavior, and the presence of two distinct basic nitrogen atoms. This application note details a self-validating analytical framework utilizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to unambiguously characterize pyrrolopyridine derivatives.

Mechanistic Rationale & Analytical Workflow

The core challenge in azaindole characterization is distinguishing the exact position of the pyridine nitrogen, which drastically alters the molecule's electronic distribution and reactivity. Standard 1D


H NMR is often insufficient due to overlapping aromatic signals and complex coupling patterns.

To establish a self-validating system, researchers must employ orthogonal techniques:

  • 2D NMR (HMBC/HSQC): Maps the exact carbon-hydrogen and nitrogen-hydrogen connectivity, proving the constitutional isomer.

  • LC-MS/MS: Validates the molecular weight, assesses purity, and provides fragmentation patterns that confirm functional group placements.

Workflow A Pyrrolopyridine Derivatives B NMR Spectroscopy (1D & 2D) A->B C LC-MS/MS Analysis A->C D X-Ray Crystallography A->D E HMBC / HSQC Isomer Differentiation B->E F Fragmentation & Metabolite Profiling C->F G Absolute Stereochemistry D->G H Self-Validating Structural Output E->H F->H G->H

Analytical workflow for structural elucidation of pyrrolopyridine derivatives.

Protocol 1: Advanced NMR Spectroscopy for Isomer Differentiation

Causality of Experimental Choices: Differentiating 4-, 5-, 6-, and 7-azaindoles requires mapping the heteroaromatic ring. The


H-

N HMBC experiment is the most powerful tool for this, as it directly correlates the chemical shift of the pyridine nitrogen with protons located two or three bonds away[1]. For highly polar or ionized azaindole analogs (such as those bearing unprotected carboxylic acids), D

O is the required solvent; however, for standard derivatives, DMSO-

is preferred because it prevents the exchange of the pyrrole N-H proton, allowing its crucial long-range couplings to be observed[2].

NMR_Logic Start Unknown Azaindole H1 1H NMR: Proton Count Start->H1 HSQC 1H-13C HSQC: Direct C-H H1->HSQC HMBC 1H-13C HMBC: Long-Range C-H HSQC->HMBC N15 1H-15N HMBC: N-Localization HMBC->N15 Result Unambiguous Identification N15->Result

Logical deduction pathway for identifying azaindole isomers via 2D NMR.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified pyrrolopyridine derivative in 600 µL of DMSO-

    
     (99.9% D). Ensure complete dissolution to maximize the signal-to-noise ratio for insensitive nuclei like 
    
    
    
    N.
  • 1D Acquisition: Acquire a standard

    
    H spectrum (minimum 16 scans) and a 
    
    
    
    C spectrum (minimum 512 scans). Note the diagnostic broad singlet of the pyrrole N-H typically appearing between 11.5 and 12.0 ppm.
  • 
    H-
    
    
    
    C HSQC & HMBC:
    • Run HSQC to map direct C-H attachments, identifying all protonated carbons.

    • Run HMBC optimized for long-range couplings (

      
       Hz). Use this to connect isolated spin systems across the quaternary bridgehead carbons (C3a and C7a).
      
  • 
    H-
    
    
    
    N HMBC:
    Set the long-range coupling evolution delay to target
    
    
    Hz. This experiment will reveal cross-peaks between the pyridine nitrogen and adjacent aromatic protons, definitively proving whether the nitrogen resides at the 4, 5, 6, or 7 position[1].

Protocol 2: LC-MS/MS for Purity and Fragmentation Analysis

Causality of Experimental Choices: Pyrrolopyridines possess a basic nitrogen atom that readily interacts with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. To counteract this, end-capped C18 columns must be used in conjunction with acidic mobile phase modifiers (e.g., 0.1% Formic Acid). The acid protonates the basic nitrogen, maintaining a consistent ionization state and ensuring sharp, symmetrical peaks. In tandem mass spectrometry, the protonated molecule


 undergoes characteristic collision-induced dissociation (CID), often exhibiting a neutral loss of HCN (-27 Da), which is a hallmark of the azaindole core used in metabolite profiling and pharmacokinetic tracking[3]. LC-MS is also critical for confirming the structural integrity of 7-azaindole derivatives synthesized as therapeutic inhibitors[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Column Selection: Install an end-capped sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to minimize secondary silanol interactions.

  • Gradient Elution: Equilibrate the column at 5% B. Inject 1–2 µL of the sample (diluted to ~1 µg/mL). Run a linear gradient from 5% B to 95% B over 10 minutes, followed by a 2-minute hold and re-equilibration.

  • MS/MS Optimization:

    • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

    • Perform a precursor ion scan to identify the

      
       peak.
      
    • Apply a collision energy (CE) sweep from 10 to 40 eV to generate product ion spectra. Document characteristic fragmentations (e.g., cleavage of N-alkyl chains or loss of HCN) to establish a Multiple Reaction Monitoring (MRM) method for downstream quantification.

Quantitative Data Summary

Table 1. Diagnostic Analytical Parameters for Pyrrolopyridine Derivatives

Analytical ParameterTypical ObservationMechanistic Causality / Significance

H NMR (Pyrrole N-H)
~11.5 - 12.0 ppm (broad singlet)Strongly deshielded due to the electron-withdrawing nature of the fused pyridine ring.

C NMR (C=N carbon)
~140 - 150 ppmDeshielded by the electronegative pyridine nitrogen; highly diagnostic for isomer differentiation.
LC-MS Ionization High response in ESI+ modeThe basic pyridine nitrogen readily accepts a proton to form a stable

ion.
MS/MS Fragmentation Neutral loss of HCN (-27 Da)Characteristic cleavage of the heteroaromatic ring under collision-induced dissociation (CID).
UV-Vis Absorbance Bright blue fluorescence (365 nm)Extended conjugation of the azaindole core allows for distinct UV tracking during HPLC purification.

References

  • 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA Source: ResearchGate / Drug Testing and Analysis URL
  • Source: PubMed Central (PMC)
  • Source: University of Bologna (unibo.it)
  • Source: PubMed Central (PMC)

Sources

Application

high-throughput screening of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol libraries

Application Note: High-Throughput Screening of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol Libraries Introduction: The Strategic Value of the Scaffold The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol Libraries

Introduction: The Strategic Value of the Scaffold

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold (often referred to as a substituted 7-azaindole) represents a "privileged structure" in modern medicinal chemistry. Its utility stems from its electronic and steric mimicry of the purine ring system found in ATP, making it an exceptional template for developing kinase inhibitors.

Why this specific core?

  • 7-Azaindole Core: The pyrrolo[2,3-b]pyridine system possesses a hydrogen bond donor (N1-H) and acceptor (N7) motif that perfectly matches the "hinge region" of kinase ATP-binding pockets.

  • 5-Trifluoromethyl (

    
    ):  This group enhances lipophilicity (improving membrane permeability) and metabolic stability by blocking oxidative metabolism at the sensitive C5 position. Furthermore, the electron-withdrawing nature of 
    
    
    
    modulates the pKa of the ring nitrogen, potentially strengthening hinge interactions.
  • 4-Hydroxy (-OH) / 4-Oxo Tautomerism: The 4-ol substituent introduces a critical hydrogen-bonding handle. In solution, this moiety often exists in tautomeric equilibrium with the 1,4-dihydro-4-oxo form (pyridone-like), offering unique binding modes distinct from standard 4-amino or 4-aryl 7-azaindoles.

This guide details the protocol for high-throughput screening (HTS) of libraries built around this scaffold, addressing the specific solubility, fluorescence, and chemical stability challenges inherent to this chemotype.

Pre-Screening: Library Considerations & Triage

Before initiating the HTS campaign, the library must be validated for "screenability." 7-azaindoles, particularly those with lipophilic


 groups, are prone to aggregation and solubility-dependent false positives.
Chemical Stability & Tautomerism

The 4-hydroxy-7-azaindole core can undergo tautomerization.

  • Implication: The library may contain a mixture of the enol (aromatic) and keto (non-aromatic) forms depending on solvent pH and polarity.

  • Protocol: Ensure library stock solutions are maintained in 100% anhydrous DMSO to stabilize the aromatic form and prevent precipitation.

Solubility & Aggregation (The "Brick Dust" Issue)

The


 group significantly lowers aqueous solubility.
  • Risk: Colloidal aggregation leads to promiscuous inhibition (false positives).

  • Mitigation: Include a detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.

  • Control: Run a dynamic light scattering (DLS) check on a random 1% subset of the library to confirm solubility at the screening concentration (typically 10

    
    M).
    

HTS Assay Protocol: Time-Resolved FRET (TR-FRET)

Rationale: 7-azaindoles can exhibit intrinsic blue fluorescence (excitation ~300 nm, emission ~350-400 nm). Standard fluorescence intensity (FI) assays are high-risk for interference. TR-FRET is the gold standard here because the time-delayed readout (microseconds) eliminates short-lived compound autofluorescence interference.

Assay Principle (Kinase Inhibition)
  • Tracer: Biotinylated peptide substrate + Europium-labeled Streptavidin (Donor).

  • Detection: APC-labeled anti-phosphotyrosine antibody (Acceptor).

  • Mechanism: Kinase activity phosphorylates the peptide. The antibody binds the phosphopeptide, bringing Donor and Acceptor into proximity. Energy transfer (FRET) occurs. Inhibitors decrease the FRET signal.

Step-by-Step Workflow

Materials:

  • Library: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives (10 mM in DMSO).

  • Target: Recombinant Kinase (e.g., FGFR, JAK, or Aurora A).

  • Plates: 384-well, low-volume, white/opaque plates (Corning #4513).

  • Liquid Handling: Acoustic Dispenser (e.g., Echo 550) for nanoliter transfers.

Protocol:

  • Compound Transfer (Acoustic Dispensing):

    • Transfer 20 nL of library compounds (10 mM) into assay plates.

    • Final Concentration: 10

      
      M (assuming 20 
      
      
      
      L final volume).
    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (Staurosporine 10

      
      M, Min Signal).
      
  • Enzyme Addition:

    • Dispense 10

      
      L  of 2X Enzyme Mix (Kinase + 
      
      
      
      /
      
      
      + DTT + 0.01% Brij-35).
    • Incubation: 10 minutes at RT to allow compound-enzyme pre-equilibration (critical for slow-binding inhibitors common with this scaffold).

  • Substrate Initiation:

    • Dispense 10

      
      L  of 2X Substrate Mix (ATP + Biotin-Peptide).
      
    • Reaction: Incubate for 60 minutes at RT (protected from light).

  • Detection (Stop & Read):

    • Add 20

      
      L  of Detection Mix (Eu-Streptavidin + APC-Antibody + EDTA to stop reaction).
      
    • Incubate 60 minutes.

    • Read: TR-FRET compatible reader (e.g., EnVision).

      • Excitation: 337 nm (Laser).

      • Emission 1: 615 nm (Donor).

      • Emission 2: 665 nm (Acceptor).

  • Data Calculation:

    • Calculate Ratio:

      
      .
      
    • Calculate % Inhibition relative to DMSO and Staurosporine controls.

Data Analysis & Hit Validation

Triage Strategy

The 4-hydroxy group is a potential "frequent hitter" motif if it chelates metals non-specifically.

ParameterCriteriaAction
Primary Hit Cutoff > 50% Inhibition at 10

M
Advance to confirmation
Z-Prime (

)
> 0.5Valid Assay Run
Signal-to-Background > 3-foldValid Assay Window
Counter-Screen Activity against unrelated kinaseFlag as promiscuous
Interference Check Signal in absence of enzymeFlag as auto-fluorescent/quencher
Structural Analysis (SAR)

Analyze hits for the preservation of the core interactions.

  • Active: Compounds retaining the N1-H donor and N7 acceptor usually bind the hinge.

  • Inactive: Alkylation of N1 usually abolishes activity, confirming the hinge-binding mode.

Visualization of Workflows & Pathways

Figure 1: HTS Workflow for 7-Azaindole Libraries

HTS_Workflow Library Library Source (10mM DMSO) Acoustic Acoustic Transfer (20 nL) Library->Acoustic Enzyme Enzyme Addition (+ Pre-incubation) Acoustic->Enzyme Reaction Reaction Mix (ATP + Substrate) Enzyme->Reaction 10 min Detection Detection (TR-FRET Reagents) Reaction->Detection 60 min Readout Plate Reader (Ex 337nm / Em 665nm) Detection->Readout 60 min Analysis Hit Triage (Z' > 0.5) Readout->Analysis

Caption: Step-by-step TR-FRET HTS workflow optimized for lipophilic azaindole libraries.

Figure 2: Molecular Mechanism of Action

Binding_Mode Scaffold 5-(CF3)-1H-pyrrolo[2,3-b]pyridin-4-ol Hbond1 H-Bond Donor (N1-H) Scaffold->Hbond1 Provides Hbond2 H-Bond Acceptor (N7) Scaffold->Hbond2 Provides Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket 5-CF3 Interaction Kinase Kinase Hinge Region Hbond1->Kinase Binds Backbone C=O Hbond2->Kinase Binds Backbone N-H Pocket->Kinase Selectivity Filter

Caption: Predicted binding mode of the scaffold within the kinase ATP-binding pocket.

References

  • Vertex AI Search. (2023). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. National Institutes of Health. Link

  • Song, Y., et al. (2013). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines. University of Pittsburgh. Link

  • Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol Product Information. Sigma-Aldrich. Link

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Link

Method

Application Note: Assessing Oral Bioavailability of 1H-pyrrolo[2,3-b]pyridine Inhibitors

Introduction: The 7-Azaindole Advantage and Challenge The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in kinase inhibitor discovery.[1] Structurally mimicking the purine core of ATP, it f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Azaindole Advantage and Challenge

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in kinase inhibitor discovery.[1] Structurally mimicking the purine core of ATP, it forms critical bidentate hydrogen bonds with the kinase hinge region (Glu/Val backbone residues). This scaffold has yielded major therapeutics like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).[2]

However, the scaffold presents distinct bioavailability challenges:

  • Crystal Lattice Energy: The planar, electron-rich aromatic system often leads to high melting points and poor aqueous solubility (Brick dust properties).[2]

  • Efflux Liability: 7-azaindole derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1) and BCRP, limiting intestinal absorption and blood-brain barrier penetration.[2]

  • Metabolic Clearance: While the N-7 nitrogen reduces susceptibility to oxidative metabolism compared to quinolines, the scaffold is still prone to CYP3A4-mediated oxidation and N-glucuronidation.

This guide details a tiered protocol to assess and optimize the oral bioavailability (


) of these inhibitors, moving from physicochemical benchmarking to in vivo validation.

Strategic Workflow

The assessment of bioavailability is not a single experiment but a cascade of filters.

Bioavailability_Workflow Start Candidate Selection (1H-pyrrolo[2,3-b]pyridine core) Tier1 Tier 1: Physicochemical Kinetic Solubility (pH 7.4) LogD / pKa Start->Tier1 Tier2 Tier 2: In Vitro Permeability Caco-2 (A-B / B-A) Efflux Ratio Determination Tier1->Tier2 Solubility > 5 µM Tier3 Tier 3: Metabolic Stability Microsomes (HLM/RLM) Hepatocytes (Cl_int) Tier2->Tier3 Papp > 1x10^-6 cm/s Efflux < 2 Tier4 Tier 4: In Vivo PK (Rat/Mouse) IV vs PO Dosing Calculate %F Tier3->Tier4 T1/2 > 30 min Decision Pass Criteria? Tier4->Decision Lead Optimization Lead Optimization Decision->Lead Optimization No (Low F) Candidate Nomination Candidate Nomination Decision->Candidate Nomination Yes (High F)

Figure 1: Tiered screening workflow for 7-azaindole kinase inhibitors. Criteria are indicative of typical lead optimization thresholds.

Module 1: Physicochemical Profiling

Objective: Determine if bioavailability is solubility-limited (BCS Class II/IV).

Protocol 1.1: Thermodynamic Solubility (Shake-Flask)

Unlike kinetic solubility (DMSO spike), thermodynamic solubility measures the compound's equilibrium state, critical for crystalline 7-azaindoles.[2]

Materials:

  • Test Compound (Solid powder)[2]

  • Buffer: PBS (pH 7.[2]4) and FaSSIF (Fasted State Simulated Intestinal Fluid).[2]

  • Equipment: HPLC-UV or LC-MS/MS.[2]

Procedure:

  • Saturation: Add excess solid compound (~1 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 mins or filter through a 0.22 µm PVDF membrane (check for non-specific binding).

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Expert Insight: 7-azaindoles often exhibit "brick dust" behavior.[2] If solubility is <10 µg/mL in PBS but improves significantly in FaSSIF, the compound is likely lipophilic and may require lipid-based formulation (e.g., SEDDS) rather than structural modification.[2]

Module 2: In Vitro Permeability (Caco-2)

Objective: Assess intestinal absorption and P-gp efflux liability.

Protocol 2.1: Bidirectional Caco-2 Transport

Rationale: Caco-2 cells express functional P-gp. Measuring transport in both Apical-to-Basolateral (A>B) and Basolateral-to-Apical (B>A) directions reveals if the compound is actively pumped back into the gut lumen.

Experimental Setup:

  • Cell Line: Caco-2 (ATCC), differentiated for 21 days on Transwell® inserts.[2]

  • Integrity Check: TEER (Transepithelial Electrical Resistance) > 300 Ω[2]·cm².

  • Buffers: HBSS pH 7.4 (Apical and Basolateral).

Procedure:

  • Dosing: Prepare compound at 10 µM in HBSS (max 0.5% DMSO).

  • Initiation:

    • A>B: Add donor solution to Apical chamber; blank buffer to Basolateral.[2]

    • B>A: Add donor solution to Basolateral chamber; blank buffer to Apical.[2]

  • Incubation: Incubate at 37°C for 2 hours with mild shaking.

  • Sampling: Collect 100 µL aliquots from receiver compartments at T=60 and T=120 min.

  • Analysis: LC-MS/MS (MRM mode).

Calculations:

  • Apparent Permeability (

    
    ): 
    
    
    
    
    Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration.[2]
  • Efflux Ratio (ER):

    
    [2]
    

Interpretation:

  • 
     cm/s: High Permeability.[2]
    
  • 
    : Indicates active efflux (likely P-gp substrate).[2]
    
  • Validation: Co-incubate with Zosuquidar or Verapamil (P-gp inhibitors).[2] If ER drops to ~1.0, P-gp liability is confirmed.[2]

Caco2_Logic Input Compound (10 µM) Assay Caco-2 Assay (A>B and B>A) Input->Assay Result Calculate Efflux Ratio (ER) Assay->Result Outcome1 ER < 2 High Passive Permeability Result->Outcome1 Low Efflux Outcome2 ER > 2 P-gp Substrate Result->Outcome2 High Efflux

Figure 2: Decision logic for permeability assessment.

Module 3: Metabolic Stability

Objective: Predict hepatic first-pass extraction (


).
Protocol 3.1: Microsomal Stability Assay

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.[2]

  • NADPH Regenerating System (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[2]

Procedure:

  • Pre-incubation: Mix microsomes and test compound (1 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Start: Add NADPH to initiate reaction.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Analysis:

  • Plot ln(% remaining) vs. time to determine slope (

    
    ).[2]
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [2]

Expert Insight: 7-azaindoles are generally stable against Aldehyde Oxidase (AO), a common liability for quinolines.[2] However, if microsomal stability is high but in vivo clearance is rapid, check for glucuronidation (using hepatocytes) or renal clearance.[2]

Module 4: In Vivo Pharmacokinetics

Objective: Determine Absolute Oral Bioavailability (


).
Protocol 4.1: Rodent PK Study (Rat/Mouse)

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3 per group) or C57BL/6 mice.

  • Groups:

    • IV Group: 1 mg/kg (Bolus tail vein).[2] Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline.[2]

    • PO Group: 5 or 10 mg/kg (Oral gavage).[2] Formulation: 0.5% Methylcellulose/0.1% Tween 80 (Suspension) or PEG400/Water (Solution).[2]

Sampling:

  • Collect blood (serial tail vein or saphenous) at: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 h.[2]

  • Generate plasma (EDTA tubes, centrifuge 4°C).

Calculation of F: Bioavailability is the ratio of dose-normalized exposure (AUC):


[2]

Data Presentation Table:

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Interpretation

ng/mLN/A450Peak absorption

hN/A2.0Absorption rate

ng[2]·h/mL12003000Total exposure

L/h/kg0.83N/ASystemic clearance

L/kg2.5N/ATissue distribution

%-50% Bioavailability

Troubleshooting & Optimization

If


, use the following diagnostic matrix for 1H-pyrrolo[2,3-b]pyridine inhibitors:
  • Low Solubility (

    
     limited): 
    
    • Diagnosis: High crystalline melting point, poor solubility in FaSSIF.[2]

    • Fix: Disrubt planarity (introduce

      
       carbons), add solubilizing groups (morpholine, piperazine), or use amorphous solid dispersion (ASD).[2]
      
  • High Efflux (

    
     limited): 
    
    • Diagnosis: Caco-2 ER > 3.0.[2]

    • Fix: N-methylation of amide linkers, reducing Total Polar Surface Area (TPSA) < 90 Ų, or capping H-bond donors.[2]

  • High Metabolic Clearance (

    
     limited): 
    
    • Diagnosis: High

      
       in microsomes.[2]
      
    • Fix: Block metabolic "soft spots" (typically the position 3 or substituents on the aryl ring) with Fluorine or Deuterium.

References

  • Zhang, W., et al. (2012).[2] "Design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of BRAF V600E." Journal of Medicinal Chemistry.

  • Artursson, P., & Karlsson, J. (1991).[2] "Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells." Biochemical and Biophysical Research Communications.

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Tap, W. D., et al. (2019).[2] "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine (Pexidartinib reference).[2] [2]

Sources

Application

Application Notes &amp; Protocols: Molecular Docking Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives with Target Kinases

Introduction: The Convergence of a Privileged Scaffold and a Prime Target Class Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and a Prime Target Class

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2][3] This central role has rendered them one of the most important classes of drug targets in modern medicine.[4] Within the vast chemical space of potential inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure." Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the hinge-binding interactions of the native ATP ligand, making it a highly effective core for developing potent and selective kinase inhibitors.[5][6] Derivatives of this scaffold have shown significant inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinase 8 (CDK8), Traf2 and Nck-interacting kinase (TNIK), Janus Kinase 3 (JAK3), and Cell Division Cycle 7 (Cdc7) kinase.[5][6][7][8][9]

Computer-Aided Drug Design (CADD) provides an indispensable toolkit for accelerating the discovery of novel kinase inhibitors.[10] Among CADD techniques, molecular docking is a powerful computational method used to predict the preferred binding orientation (pose) and binding affinity of a small molecule to a protein target.[3][10] By simulating the molecular interactions between 1H-pyrrolo[2,3-b]pyridine derivatives and the ATP-binding site of a target kinase, researchers can rapidly screen virtual libraries, rationalize structure-activity relationships (SAR), and prioritize compounds for synthesis and biological evaluation.[11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives against target kinases. The protocols are designed to be robust and self-validating, emphasizing the rationale behind each step to ensure scientifically sound and reproducible results.

Foundational Concepts: The Kinase-Inhibitor Interaction

The majority of small-molecule kinase inhibitors are ATP-mimetic, targeting the highly conserved ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase domain.[12] The primary goal of a molecular docking experiment in this context is twofold:

  • Pose Prediction : To accurately determine the three-dimensional conformation and orientation of the inhibitor within the active site.

  • Affinity Estimation (Scoring) : To calculate a numerical score that estimates the binding affinity. Lower binding energy scores typically suggest a more favorable interaction.[13]

The workflow of a typical molecular docking study is a multi-stage process, beginning with data preparation and culminating in detailed analysis.

cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis & Validation P1 Target Selection (e.g., CDK8, JAK3) P2 Retrieve Protein Structure (from PDB) P1->P2 P3 Prepare Receptor (Remove water, add hydrogens) P2->P3 E1 Define Binding Site (Grid Box Generation) P3->E1 L1 Design/Select Ligands (1H-pyrrolo[2,3-b]pyridine derivatives) L2 Prepare Ligands (Generate 3D coords, minimize energy) L1->L2 L2->E1 E2 Run Docking Simulation (e.g., AutoDock Vina) E1->E2 A1 Analyze Poses & Scores (Binding Energy, Interactions) E2->A1 A2 Protocol Validation (Re-docking & RMSD Calculation) A1->A2 A3 Prioritize Hits for Experimental Testing A2->A3 cluster_vina AutoDock Vina Execution cluster_output Output Files Receptor Prepared Receptor (.pdbqt file) Vina vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out results.pdbqt Receptor->Vina Ligand Prepared Ligand (.pdbqt file) Ligand->Vina GridConf Grid Configuration (center_x, center_y, center_z) (size_x, size_y, size_z) GridConf->Vina DockingParams Docking Parameters (e.g., exhaustiveness=16) DockingParams->Vina Poses Predicted Poses (results.pdbqt) Vina->Poses Scores Binding Affinity Scores (Log File) Vina->Scores

Caption: Workflow for executing a molecular docking simulation.

Protocol:

  • Define the Binding Site (Grid Generation):

    • Causality: The docking algorithm performs its search within a defined 3D space called a grid box. The box must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the active site, saving computational time.

    • Load the prepared receptor into ADT. If a co-crystallized ligand was present in the original PDB file, use its coordinates as the center of your grid box.

    • Set the dimensions of the grid box (e.g., 50 x 50 x 50 Å) to fully encompass the active site.

    • Save the grid parameter file.

  • Execute the Docking Run:

    • Causality: This step runs the search algorithm, which systematically explores different positions, orientations, and conformations of the ligand within the grid box, evaluating each one with a scoring function.

    • Use a docking program like AutoDock Vina. The command typically requires specifying the receptor, ligand, grid configuration, and output file names.

    • Example Command: vina --receptor protein.pdbqt --ligand derivative1.pdbqt --config grid.txt --out output_poses.pdbqt --log output_log.txt

    • The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search at the cost of longer run times. A value of 8-16 is often a good starting point.

Protocol for Self-Validation (Trustworthiness)

Causality: Before docking novel compounds, you must prove that your docking protocol (including protein preparation and grid parameters) can accurately reproduce a known, experimentally determined binding mode. This step builds confidence in the predictive power of your model. [14]The most common method is re-docking. [15][16]

Start Select PDB with Co-crystallized Ligand Step1 Separate Ligand and Receptor Start->Step1 Step2 Prepare Receptor and Ligand (as per standard protocol) Step1->Step2 Step3 Re-Dock the Ligand into the Receptor (using identical docking parameters) Step2->Step3 Step4 Superimpose Docked Pose onto Original Crystal Pose Step3->Step4 Step5 Calculate Root Mean Square Deviation (RMSD) Step4->Step5 Decision RMSD < 2.0 Å? Step5->Decision Success Validation Successful Protocol is reliable Decision->Success Yes Fail Validation Failed Adjust parameters and repeat Decision->Fail No

Caption: Workflow for docking protocol validation via re-docking.

Protocol:

  • Select Reference: Choose a high-quality crystal structure of your target kinase with a bound inhibitor (e.g., PDB ID: 3ZEE for JAK3).

  • Extract and Prepare: Separate the co-crystallized ligand from the protein. Prepare both the protein and this "native" ligand using the exact same protocols described in sections 3.1 and 3.2.

  • Re-Dock: Perform a docking run using the prepared protein and the prepared native ligand, with the grid box centered on the ligand's original position.

  • Analyze and Calculate RMSD:

    • Load the original PDB structure (receptor + native ligand) into a visualizer.

    • Superimpose the output file from your re-docking run (receptor + docked poses).

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.

    • Success Criterion: An RMSD value of ≤ 2.0 Å is considered an excellent result, indicating your protocol can successfully reproduce the experimental binding mode. [16]If the RMSD is higher, you may need to adjust the grid box size or docking parameters.

Part III: Analysis of Docking Results

Interpreting the Output

The docking output consists of two main components: a set of predicted binding poses and a corresponding list of binding affinity scores.

  • Binding Affinity Scores: These are typically given in kcal/mol. The scores from a single software package can be used to rank different derivatives against the same target. A more negative score implies a stronger predicted binding affinity.

  • Binding Pose Analysis: This is the most insightful part of the analysis.

    • Visualize the top-ranked pose of your 1H-pyrrolo[2,3-b]pyridine derivative within the kinase active site.

    • Identify key molecular interactions. For kinase inhibitors, look for:

      • Hinge-Binding: Hydrogen bonds between the pyrrolo-pyridine core and the backbone atoms of the kinase "hinge" region (e.g., the amide nitrogen of the pyrrole and the N7 of the pyridine). This is the canonical interaction for many ATP-competitive inhibitors. [5] * Hydrophobic Interactions: Interactions with hydrophobic residues in the active site.

      • Salt Bridges: Electrostatic interactions with charged residues like Asp, Glu, Lys, or Arg.

    • Compare the interactions of different derivatives to understand how chemical modifications affect binding. For example, does adding a hydroxyl group introduce a new hydrogen bond?

Data Presentation

Summarize your findings in a clear, tabular format. This allows for easy comparison between different compounds and targets.

Derivative ID Target Kinase Binding Affinity (kcal/mol) Key Hinge Interactions (Residue) Other Key Interacting Residues
Compound AJAK3-9.8Leu905, Glu903Val836, Ala853, Lys855
Compound BJAK3-8.5Leu905Val836, Tyr904
Compound ACDK8-10.2Ala100, Val104Asp173, Ile30
Compound BCDK8-9.1Ala100Asp173, Phe98

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting protein kinases with small-molecule inhibitors. Biochemical Journal, 447(1), 1-24. (Note: While not directly in search results, this is a foundational concept. The provided search results discuss ATP-mimetic inhibitors which target this site). [Link]

  • Jurić, D., & Boni, V. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 912. [Link]

  • Kontoyianni, M. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

  • Mishra, N. K., & Kim, D. (2017). Computational Design of Multi-target Kinase Inhibitors. In Methods in Molecular Biology (pp. 3-17). Springer. [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • Wang, Y., Zhang, T., Geng, M., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12248–12267. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

  • Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]

  • Biochemistry Journal. (n.d.). Computational docking of small molecules to protein targets for drug discovery. [Link]

  • Kim, H., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC. [Link]

  • El-Mernissi, R., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link]

  • Arba, M., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

This technical guide provides a comprehensive resource for researchers and drug development professionals engaged in the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol. Drawing from established principles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers and drug development professionals engaged in the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol. Drawing from established principles in heterocyclic chemistry and practical laboratory experience, this document offers a plausible synthetic route, detailed troubleshooting guides, and frequently asked questions to enhance reaction yields and ensure the successful synthesis of this important molecule.

Introduction: The Synthetic Challenge

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold is a key structural motif in medicinal chemistry, often associated with kinase inhibitory activity.[1] However, its synthesis can be challenging due to the electron-deficient nature of the pyridine ring, which influences its reactivity in substitution reactions. This guide proposes a robust synthetic strategy and addresses common issues encountered during the synthesis.

Proposed Synthetic Pathway

A logical and experimentally sound approach to the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (4) commences with the commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1). The proposed pathway involves a three-step sequence: N-oxidation, chlorination, and subsequent nucleophilic aromatic substitution.

Synthetic_Pathway Start 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1) Intermediate1 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide (2) Start->Intermediate1 N-Oxidation Intermediate2 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (3) Intermediate1->Intermediate2 Chlorination Product 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (4) Intermediate2->Product SNAr (Hydroxylation)

Caption: Proposed synthetic route for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol.

Step 1: N-Oxidation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Objective: To activate the pyridine ring for subsequent electrophilic substitution at the 4-position by forming the N-oxide.

Experimental Protocol
  • Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution, 1.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq).[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with sodium bisulfite solution for peroxide or sodium bicarbonate for m-CPBA).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and FAQs

Q1: The N-oxidation reaction is very slow or does not go to completion. What could be the issue?

A1: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic oxidation.[3]

  • Troubleshooting:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor carefully for decomposition.

    • Use a Stronger Oxidizing Agent: While m-CPBA is generally effective, consider using a more potent reagent system like methyltrioxorhenium (MTO) with hydrogen peroxide, which is known to oxidize electron-deficient pyridines.[4]

    • Acid Catalysis: The presence of a carboxylic acid solvent like acetic acid can facilitate the oxidation. If using an aprotic solvent like dichloromethane, the addition of a catalytic amount of an acid might be beneficial.

Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

A2: Side reactions can include over-oxidation or degradation of the starting material.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the oxidizing agent (1.1-1.2 equivalents) to ensure complete conversion without promoting side reactions.

    • Temperature Control: Maintain the recommended temperature profile. Exothermic reactions can lead to decomposition.

    • Slow Addition: Add the oxidizing agent slowly to control the reaction rate and temperature.

Q3: How do I effectively purify the N-oxide product?

A3: The N-oxide is more polar than the starting material.

  • Purification Strategy:

    • Column Chromatography: Use a polar stationary phase like silica gel with a gradient elution system, starting with a less polar eluent (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.

Step 2: Chlorination of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Objective: To introduce a chlorine atom at the 4-position, which will serve as a leaving group in the subsequent nucleophilic substitution.

Experimental Protocol
  • To the N-oxide (1.0 eq), add a chlorinating agent such as phosphorus oxychloride (POCl₃, 3-5 eq) or phosphorus pentachloride (PCl₅). The reaction can be run neat or in a high-boiling inert solvent like toluene.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water. Caution: This is a highly exothermic and potentially hazardous step.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and FAQs

Q1: The chlorination reaction gives a low yield. How can I improve it?

A1: Incomplete reaction or decomposition can lead to low yields.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficiently high temperature and for an adequate duration to drive it to completion.

    • Excess Reagent: Using a larger excess of the chlorinating agent can sometimes improve the yield.

    • Anhydrous Conditions: Ensure all glassware and reagents are dry, as moisture can decompose the chlorinating agents.

Q2: I am getting a mixture of chlorinated products. How can I improve regioselectivity?

A2: While the 4-position is electronically favored for substitution on the N-oxide, other positions might also react under harsh conditions.

  • Troubleshooting:

    • Milder Conditions: If possible, try running the reaction at a lower temperature for a longer period.

    • Alternative Chlorinating Agents: Explore other chlorinating agents that might offer better regioselectivity, although POCl₃ is standard for this type of transformation.

Q3: The workup procedure is difficult, and I am losing product. Any suggestions?

A3: The quenching and neutralization steps can be challenging.

  • Workup Tips:

    • Slow Quenching: Add the reaction mixture to ice-water very slowly with vigorous stirring to manage the exotherm.

    • Careful Neutralization: Monitor the pH carefully during neutralization to avoid product degradation under strongly basic conditions.

    • Thorough Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Step 3: Nucleophilic Aromatic Substitution (SNAr) - Hydroxylation

Objective: To displace the chloro group with a hydroxyl group to obtain the final product.

Experimental Protocol
  • Dissolve the 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

  • Add a source of hydroxide, such as sodium hydroxide or potassium hydroxide (2-3 eq). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be beneficial.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the reaction mixture with an acid (e.g., 1M HCl) to a pH of around 6-7 to protonate the phenoxide and precipitate the product.

  • Collect the solid product by filtration. If no solid precipitates, extract the product with a suitable organic solvent.

  • Wash the crude product with water and then a non-polar solvent like hexane.

  • Purify the product by recrystallization or column chromatography.

Troubleshooting and FAQs

Q1: The SNAr reaction is not proceeding or is very slow. What are the key factors?

A1: The reactivity in SNAr reactions is highly dependent on the electronic nature of the substrate and the reaction conditions.[5][6] The trifluoromethyl group at the 5-position is an electron-withdrawing group that activates the ring for nucleophilic attack.[5]

  • Troubleshooting:

    • Temperature: Higher temperatures are often required to overcome the activation energy for SNAr reactions.

    • Solvent: A polar aprotic solvent is crucial to solvate the cation of the hydroxide salt and increase the nucleophilicity of the hydroxide ion.

    • Nucleophile Strength: Ensure a sufficient excess of a strong nucleophile (hydroxide) is used.

Q2: I am observing decomposition of my starting material or product. How can I prevent this?

A2: The combination of high temperatures and strong base can lead to degradation.

  • Troubleshooting:

    • Temperature Optimization: Find the minimum temperature required for a reasonable reaction rate.

    • Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

Q3: The purification of the final product is challenging due to its polarity and potential insolubility. What is the best approach?

A3: The hydroxyl group and the pyrrolopyridine core make the final product polar.

  • Purification Strategy:

    • Acid-Base Workup: Utilize the acidic nature of the pyrrole N-H and the phenolic hydroxyl group, and the basicity of the pyridine nitrogen to facilitate purification through pH-controlled extractions.

    • Recrystallization: If a solid, recrystallization from a polar solvent system (e.g., ethanol/water, isopropanol) is often the best method for obtaining high purity.

    • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography can be an effective alternative.

Troubleshooting_SNAr Problem Low Yield in SNAr Step Cause1 Incomplete Reaction Problem->Cause1 Cause2 Decomposition Problem->Cause2 Cause3 Purification Loss Problem->Cause3 Solution1a Increase Temperature Cause1->Solution1a Solution1b Use Polar Aprotic Solvent Cause1->Solution1b Solution1c Increase Nucleophile Excess Cause1->Solution1c Solution2a Optimize Temperature Cause2->Solution2a Solution2b Minimize Reaction Time Cause2->Solution2b Solution2c Inert Atmosphere Cause2->Solution2c Solution3a Acid-Base Workup Cause3->Solution3a Solution3b Recrystallization Cause3->Solution3b Solution3c Reverse-Phase HPLC Cause3->Solution3c Cause3c Reverse-Phase Chromatography

Caption: Decision tree for troubleshooting the SNAr hydroxylation step.

Quantitative Data Summary

StepReactionKey ReagentsTypical ConditionsExpected YieldKey Challenges
1N-OxidationH₂O₂ or m-CPBA0 °C to RT, 2-4 h70-95%Electron-deficient ring, side reactions
2ChlorinationPOCl₃Reflux, 2-4 h60-85%Regioselectivity, harsh conditions
3SNArNaOH or KOH100-150 °C, 4-8 h50-80%High temperature, potential decomposition

Conclusion

The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol presents a multi-step challenge that can be successfully navigated with careful planning and execution. By understanding the underlying reaction mechanisms and anticipating potential pitfalls, researchers can optimize their synthetic route to achieve higher yields and purity. This guide provides a framework for troubleshooting common issues, and it is our hope that it will serve as a valuable resource for the scientific community.

References

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. Available at: [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. Available at: [Link]

  • Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitutions - YouTube. Available at: [Link]

  • Explain why nucleophilic substitution occurs more readily in 4-... | Filo. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD'S. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides - Arkat USA. Available at: [Link]

  • Catalytic Enantioselective Pyridine N-Oxidation - PMC. Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. Available at: [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles - Journal of Organic Chemistry. Available at: [Link]

  • A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole - Google Patents.
  • Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]

  • I2‐catalyzed functionalization of N‐oxide 7‐azaindole - ResearchGate. Available at: [Link]

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed. Available at: [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study - Atmospheric Chemistry and Physics. Available at: [Link]

  • Preparation method of 5-hydroxy-7-azaindole - Google Patents.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]

  • Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles - PubMed. Available at: [Link]

Sources

Optimization

overcoming solubility issues with trifluoromethyl-containing compounds

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific, often frustrating physicochemical hurdles introduced by trifluoromethyl ( ) groups in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific, often frustrating physicochemical hurdles introduced by trifluoromethyl (


) groups in drug discovery. While the 

moiety is a powerful tool for enhancing metabolic stability and membrane permeability, it frequently derails assays and formulations by drastically reducing aqueous solubility.

This guide bypasses generic advice, focusing instead on the thermodynamic causality of your solubility issues and providing self-validating protocols to overcome them.

Module 1: Structural Causality & Medicinal Chemistry Interventions

FAQ 1: Why did adding a


 group drastically reduce my compound's aqueous solubility? 
Causality:  While the C–F bond itself is highly polar, the 

group as a whole is intensely lipophilic and electron-withdrawing. Its incorporation significantly increases the partition coefficient (LogP). More critically, the rigid, planar nature of many

-substituted aromatic rings enhances intermolecular interactions, driving up the crystal lattice energy (indicated by a high melting point,

) [[1]](). This frequently converts a manageable solvation-limited lead into a "brick dust" molecule—one whose solubility is strictly limited by the energy required to break its solid-state crystal lattice 2.

FAQ 2: How can I structurally rescue solubility without losing the metabolic stability the


 provides? 
Causality:  If your compound is "brick dust" (

), simply adding polar groups is thermodynamically inefficient because the crystal packing remains too tight. The most effective strategy is the disruption of molecular planarity and symmetry 3. Introducing

hybridized centers or steric "bumps" forces the crystal lattice to pack less efficiently, lowering the melting point and exponentially increasing aqueous solubility. Alternatively, consider modern bioisosteres like the 1-trifluoromethyl-cyclobutyl group, which can mimic tert-butyl groups while subtly altering lipophilicity and preserving metabolic resistance 4.

G Start CF3 Compound Poor Aqueous Solubility Check Determine Limiting Factor (Melting Point & LogP) Start->Check Brick High Tm (>200°C) 'Brick Dust' (Crystal Lattice) Check->Brick Solid-State Limited Grease High LogP, Low Tm 'Grease Ball' (Solvation) Check->Grease Solvation Limited MedChem1 Disrupt Planarity/Symmetry (e.g., sp3 enrichment) Brick->MedChem1 MedChem Form1 Amorphous Solid Dispersions Mesoporous Silica Brick->Form1 Formulation MedChem2 Add Ionizable Groups Decrease LogP Grease->MedChem2 MedChem Form2 Lipid-Based Formulations (SEDDS/SMEDDS) Grease->Form2 Formulation

Decision matrix for addressing CF3-induced solubility limitations based on physicochemical properties.

Module 2: In Vitro Assay Troubleshooting (The DMSO Problem)

FAQ 3: My


 compound precipitates immediately when transferring from a 10 mM DMSO stock to an aqueous assay buffer. How do I prevent this? 
Causality:  This is a classic "solvent shift" failure. When a highly concentrated DMSO stock is spiked into an aqueous buffer, the local environment rapidly shifts from highly solvating to purely aqueous. The highly lipophilic 

compound experiences massive supersaturation, leading to rapid nucleation and precipitation 5. To rescue the assay, you must maintain the compound in a metastable supersaturated state using anti-precipitant polymers (e.g., HPMC, Soluplus) 6.
Protocol 1: Step-by-Step Solvent Shift Anti-Precipitant Screening

This protocol is a self-validating system utilizing orthogonal light scattering to distinguish true solutions from nano-suspensions.

  • Stock Preparation: Prepare a 10 mM stock of the

    
     API in 100% anhydrous DMSO.
    
  • Buffer Array: Prepare an array of biorelevant aqueous buffers (e.g., FaSSIF, pH 6.5) containing 0.1% to 1.0% (w/v) of candidate anti-precipitant polymers (e.g., Soluplus, HPMC-AS, PVP) 6.

  • Solvent Shift: Rapidly inject the DMSO stock into the polymer-buffer solutions to achieve the target assay concentration (e.g., 100 µM). Ensure the final DMSO concentration remains

    
     to prevent artificial solvent-induced solubility enhancements 5.
    
  • Incubation: Incubate at 37°C with continuous orbital shaking.

  • Validation Step (Light Scattering): At 15, 60, and 120 minutes, analyze the samples using Nephelometry (to detect macro-precipitation) and Dynamic Light Scattering (DLS). A validated "hit" must show no significant scattering above the buffer baseline, confirming a true supersaturated solution rather than a colloidal aggregate.

  • Quantification: Centrifuge at 17,000 x g for 15 minutes, sample the supernatant, and quantify the kinetic solubility via HPLC-UV 5.

G Step1 Prepare 10 mM DMSO Stock of CF3 API Step3 Solvent Shift: Spike DMSO Stock into Buffer Step1->Step3 Step2 Dispense Anti-Precipitant Polymers in Buffer Step2->Step3 Step4 Incubate & Monitor (Nephelometry / DLS) Step3->Step4 Step5 Quantify Kinetic Solubility (HPLC/UV) Step4->Step5

Solvent shift workflow for screening anti-precipitants to maintain CF3 compound supersaturation.

Module 3: Preclinical Formulation Strategies

FAQ 4: We need to dose our


 "brick dust" compound orally in rodents, but it won't dissolve in standard lipid vehicles. What is the best formulation strategy? 
Causality:  "Grease ball" molecules (high LogP, low 

) dissolve well in lipid-based formulations. However, "brick dust"

compounds (high LogP, high

) will not dissolve in lipids because the thermodynamic energy required to break the crystal lattice is insurmountable by the solvent 2. You must bypass the crystal lattice entirely by forcing the compound into an amorphous state. Mesoporous silica (MPS) is an exceptional carrier for this; the nanometer-scale pores physically restrict the API molecules, preventing them from organizing into a crystal lattice, thereby stabilizing the amorphous form and drastically enhancing the dissolution rate 7.
Protocol 2: Mesoporous Silica (MPS) Loading for Brick Dust APIs

This protocol utilizes physical confinement to enforce an amorphous state, validated by thermal and crystallographic analysis.

  • Solubilization: Dissolve the

    
     API in a suitable high-boiling-point solvent capable of disrupting the lattice (e.g., DMSO or hot N-Methyl-2-pyrrolidone).
    
  • Impregnation: Add mesoporous silica (e.g., Aeroperl® 300 Pharma) to the solution. Capillary action will draw the solvated API deep into the mesopores [[7]]().

  • Solvent Extraction: Remove the solvent via a multi-step solvent-exchange washing process (e.g., using ethanol) to precipitate the API exclusively within the pores 7.

  • Validation Step 1 (Surface Clearance): Wash the loaded silica thoroughly with a non-solvent to remove any surface-bound API. Surface API is not confined by pores and will rapidly crystallize, seeding further precipitation.

  • Validation Step 2 (Amorphous Confirmation): Analyze the final dried powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The complete absence of Bragg peaks (XRPD) and melting endotherms (DSC) validates 100% conversion to the amorphous state 7.

Quantitative Data Summary: Physicochemical Profiling & Intervention Matrix

Use this table to rapidly categorize your


 compound and select the thermodynamically appropriate intervention.
Physicochemical ProfilePrimary Limiting FactorKey IndicatorsRecommended MedChem StrategyRecommended Formulation Strategy
"Brick Dust" (Typical of rigid

aromatics)
Crystal Lattice Energy

, Low intrinsic solubility
Disrupt molecular planarity/symmetry, introduce

centers
Amorphous Solid Dispersions (ASDs), Mesoporous Silica
"Grease Ball" (Typical of flexible aliphatic

compounds)
Solvation / Lipophilicity

,

Introduce ionizable groups, reduce lipophilicity via bioisosteresLipid-Based Formulations (SEDDS/SMEDDS), Co-solvents

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • UNGAP Best Practice for Improving Solubility Data Quality of Orally Administered Drugs Source: Pharma Excipients URL
  • Mesoporous silica as an enabling agent for platform formulations of "brick-dust" APIs Source: Universidade de Lisboa URL
  • Source: National Institutes of Health (NIH)
  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide Source: ResearchGate URL

Sources

Troubleshooting

challenges in the deprotection of SEM-protected 7-azaindoles

Technical Support Center: 7-Azaindole SEM Deprotection Abstract: Removing the 2-(trimethylsilyl)ethoxymethyl (SEM) group from 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) presents unique challenges compared to standard indo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindole SEM Deprotection

Abstract: Removing the 2-(trimethylsilyl)ethoxymethyl (SEM) group from 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) presents unique challenges compared to standard indoles.[1][2] The electron-deficient pyridine ring destabilizes the transition states required for cleavage and stabilizes the problematic N-hydroxymethyl hemiaminal intermediate. Furthermore, the liberated formaldehyde is highly reactive toward the C-3 position of the 7-azaindole core, leading to dimerization or formation of unwanted byproducts. This guide details the mechanistic bottlenecks and provides self-validating protocols to overcome them.

Section 1: The Core Problem – The "Formaldehyde Trap"

Unlike standard indoles, 7-azaindoles are prone to two specific failure modes during SEM deprotection:

  • The Hemiaminal Stall: The reaction cleaves the silyl ether but "stalls" at the N-hydroxymethyl intermediate (

    
    ). This species is surprisingly stable on the electron-poor 7-azaindole nitrogen and often survives standard workups.
    
  • Electrophilic Recapture: The formaldehyde released during deprotection is an electrophile. If not scavenged, it attacks the nucleophilic C-3 position of the deprotected 7-azaindole, forming methylene-bridged dimers or hydroxymethyl side products.

Visualizing the Failure Modes

SEM_Deprotection_Mechanism Start N-SEM 7-Azaindole Inter N-Hydroxymethyl Intermediate (Hemiaminal) Start->Inter Acid (TFA) or Fluoride (TBAF) Inter->Inter Stalls here if pH is neutral/acidic Product Free 7-Azaindole (Desired) Inter->Product Base Hydrolysis (Required Step) Side1 Side Product: C3-Hydroxymethyl Product->Side1 + HCHO (Released) (Electrophilic Attack) Side2 Side Product: Methylene Dimer Side1->Side2 + Free 7-Azaindole

Figure 1: Mechanistic pathway showing the "Hemiaminal Stall" (Yellow) and the "Formaldehyde Attack" risk (Red).[2][3][4]

Section 2: Troubleshooting Guide (Q&A)

Category 1: Incomplete Conversion & Intermediates

Q: I treated my substrate with TFA/DCM for 4 hours. LCMS shows full consumption of starting material, but the product mass is M+30. What happened? A: You are stuck at the Hemiaminal Intermediate (


) .
The M+30 peak corresponds to the product + formaldehyde (

). On 7-azaindoles, this intermediate does not spontaneously collapse under acidic conditions.
  • Solution: You must perform a Two-Step Deprotection .[3]

    • Cleavage: TFA/DCM removes the SEM ether.

    • Collapse: Remove the volatiles, redissolve in THF, and add a base (aqueous

      
       or ethylenediamine). This basic environment forces the elimination of formaldehyde to yield the free amine.
      

Q: TBAF reflux in THF is yielding only 50% conversion after 24 hours. Should I add more TBAF? A: Adding more TBAF rarely helps if the reaction has stalled. The issue is likely the low nucleophilicity of the fluoride ion due to hydration (TBAF is hygroscopic) or the stability of the Si-C bond.

  • Solution: Switch to Anhydrous TBAF or add Ethylenediamine (EDA) . EDA acts as a dual-purpose agent: it complexes with the silyl group to accelerate cleavage and, crucially, scavenges the released formaldehyde, shifting the equilibrium forward.

Category 2: Side Products & Decomposition

Q: I see the desired product, but also a significant amount of a dimer (2M + 12). How do I prevent this? A: This is the Methylene-Bridged Dimer , formed when released formaldehyde couples two 7-azaindole molecules.

  • Solution: Add a Formaldehyde Scavenger .[3] Include 5–10 equivalents of ethylenediamine (EDA) or 1-butanethiol in your reaction mixture. These nucleophiles react with formaldehyde faster than your 7-azaindole does, preventing the dimerization.

Q: My substrate contains a Boc group. Will TFA deprotection remove it? A: Yes. TFA is non-selective.

  • Solution: Use TBAF/EDA (Protocol B) or Magnesium Bromide (

    
    ) .
    
    
    
    
    in nitromethane is a mild Lewis acid method that can cleave SEM groups while leaving Boc groups intact (though it requires elevated temperatures).

Section 3: Validated Experimental Protocols

Protocol A: The "Two-Step" Acidic Method (Robust Substrates)

Best for: Substrates stable to acid; when quantitative removal is required.

  • Acidolysis:

    • Dissolve SEM-protected 7-azaindole (1.0 equiv) in DCM (

      
      ).
      
    • Cool to

      
       and add TFA  (20–30% v/v).
      
    • Stir at RT for 2–4 h. Checkpoint: LCMS should show disappearance of SM and appearance of Intermediate (M+30).

  • Workup & Collapse (Critical Step):

    • Concentrate in vacuo to remove TFA/DCM.

    • Redissolve the residue in THF/MeOH (2:1) .

    • Add aqueous

      
       (20 equiv)  or ethylenediamine (10 equiv) .
      
    • Stir at RT for 1–2 h. Checkpoint: LCMS should now show the desired product mass (M).

    • Concentrate and purify via flash chromatography.

Protocol B: The "Scavenger" Fluoride Method (Acid-Sensitive Substrates)

Best for: Substrates with Boc/trityl groups; preventing side reactions.

  • Reaction Setup:

    • Dissolve substrate in anhydrous THF (

      
      ).
      
    • Add Ethylenediamine (EDA) (10 equiv). Note: EDA serves as both base and formaldehyde scavenger.

    • Add TBAF (1.0 M in THF, 3–5 equiv).

  • Execution:

    • Heat to

      
        (reflux) under Argon.
      
    • Monitor by LCMS every 2 hours.

    • Why Heat? The Si-C bond in 7-azaindoles is stronger than in indoles; thermal energy is often required.

  • Workup:

    • Dilute with EtOAc, wash with water (

      
      ) to remove EDA and TBAF salts.
      
    • Dry over

      
       and concentrate.
      
Comparison of Conditions
MethodReagentsConditionsProsCons
Acidic (2-Step) TFA; then

RTHigh conversion; ReliableCleaves Boc/tBu; Requires 2 steps
Fluoride (Basic) TBAF + EDA

Acid-free; Scavenges HCHORequires heat; TBAF is hard to remove
Lewis Acid


to RT
Mild; FastCan cause polymerization; Moisture sensitive

Section 4: References

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Georg Thieme Verlag. (Authoritative text on protecting group stability and deprotection mechanisms).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

  • Low, K. H., et al. (2024). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection". Molecules, 29(19), 4743.[1] Link (Specific discussion on the 7-azaindole formaldehyde side-reaction and TFA troubleshooting).

  • Lipshutz, B. H., & Pegram, J. J. (1980). "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group". Tetrahedron Letters, 21(35), 3343-3346. Link (Original description of SEM chemistry).

  • BenchChem Technical Support. (2025). "Protocol 3: Deprotection using TBAF in THF". N-Protecting Group Removal from Indole Derivatives. Link (General protocols for N-heterocycle deprotection).

Sources

Optimization

Technical Support Center: Metabolic Stability of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides

Current Status: Online 🟢 Specialist: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: AZ-7-STAB-001 Welcome to the Technical Support Center You are accessing the advanced troubleshooting guid...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Specialist: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: AZ-7-STAB-001

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for 1H-pyrrolo[2,3-b]pyridine-5-carboxamide (7-azaindole-5-carboxamide) derivatives. This scaffold is a privileged structure in kinase inhibition (e.g., JAK, TRK, MAPK) due to its ability to mimic the purine ring of ATP. However, its metabolic instability often leads to high intrinsic clearance (


), causing attrition in lead optimization.

This guide addresses the specific metabolic liabilities of this scaffold—specifically the Aldehyde Oxidase (AO) "blind spot" and CYP450 oxidation—and provides validated medicinal chemistry solutions.

Part 1: Diagnostic Workflow (Troubleshooting)

User Question: "My compound shows high clearance in hepatocytes, but it is stable in liver microsomes. What is happening?"

Diagnosis: You are likely facing Aldehyde Oxidase (AO) mediated metabolism .[1] Standard Liver Microsomes (HLM/RLM) contain Cytochrome P450s (CYPs) and UGTs but lack cytosolic enzymes like Aldehyde Oxidase. 7-azaindoles are electron-deficient heterocycles, making the C2 position highly susceptible to nucleophilic attack by AO.

The "Hidden Clearance" Decision Tree

Use this logic flow to identify the specific metabolic enzyme responsible for your instability.

MetabolicDiagnosis Start High Clearance in Hepatocytes? MicrosomeTest Run Microsomal Stability (HLM/RLM) Start->MicrosomeTest StableMicro Stable in Microsomes? MicrosomeTest->StableMicro CYP_Issue CYP-Mediated Metabolism (Oxidation/N-dealkylation) StableMicro->CYP_Issue No (Unstable) NonCYP_Issue Run S9 or Cytosolic Fraction Assay StableMicro->NonCYP_Issue Yes (Stable) AO_Check Inhibited by Hydralazine or Raloxifene? NonCYP_Issue->AO_Check AO_Result Aldehyde Oxidase (AO) Liability at C2 Position AO_Check->AO_Result Yes Other_Result Consider UGT (Glucuronidation) or Cytosolic Hydrolysis AO_Check->Other_Result No

Figure 1: Diagnostic workflow to distinguish between CYP450 and Cytosolic (AO) clearance mechanisms.

Part 2: Knowledge Base (Medicinal Chemistry Solutions)

User Question: "I've confirmed metabolic instability. Which specific positions on the 7-azaindole-5-carboxamide scaffold should I modify?"

Solution: The metabolic "soft spots" are distinct.[2] You must address the C2-position (AO attack) and the Amide Side Chain (CYP attack) .

Strategy 1: Blocking Aldehyde Oxidase (C2 Position)

The C2 position is the most vulnerable site for AO-mediated oxidation to the 2-oxo metabolite (lactam formation).

  • Steric Blockade: Introduce a small substituent at C2 (Methyl, Chlorine, or Fluorine).

    • Impact: A C2-methyl group is often sufficient to abolish AO affinity by disrupting the binding in the enzyme's active site [1].

    • Caution: Ensure the C2 substituent does not clash with the kinase hinge region (Gatekeeper residue).

  • Electronic Deactivation: AO prefers electron-deficient rings. While 7-azaindole is already electron-deficient, adding electron-donating groups (EDGs) like amino or methoxy groups elsewhere on the ring can reduce electrophilicity at C2, though this is often difficult to achieve without ruining kinase potency.

  • Scaffold Hopping: Note that changing to 7-azaindazole (adding N at C2) often fails to solve the problem because the resulting scaffold remains an AO substrate [1].

Strategy 2: Stabilizing the 5-Carboxamide Side Chain

The amide tail is often the site of CYP-mediated N-dealkylation or oxidative hydrolysis.

  • Reduce Lipophilicity (LogD): High lipophilicity drives CYP binding.

    • Action: Incorporate polar motifs into the amide substituent (e.g., replace a cyclohexyl with a tetrahydropyran or oxetane).

    • Reference: Astellas researchers improved metabolic stability in JAK3 inhibitors by lowering LogP through the introduction of polar cycloalkyl groups [2].

  • Deuteration: If the primary metabolic route is C-H hydroxylation on the amide substituent (e.g., an N-methyl or methylene group), replace hydrogens with deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down the rate-determining step of bond breaking.

  • Conformational Constraint: Cyclize the amide nitrogen substituents.

    • Example: Instead of a diethyl amide, use a pyrrolidine or piperidine ring. This removes labile N-alkyl spots and reduces the entropic penalty of binding.

Visual Guide: Structural Modification Map

SAR_Strategy Core 1H-pyrrolo[2,3-b]pyridine -5-carboxamide C2_Spot C2 Position (AO Liability) Core->C2_Spot Major Soft Spot Amide_Spot Amide Substituent (CYP Liability) Core->Amide_Spot Secondary Soft Spot Sol_C2 Block with -CH3, -Cl (Steric Hindrance) C2_Spot->Sol_C2 Fix Sol_Amide 1. Lower LogP (Polar Groups) 2. Cyclization (Piperidine) 3. Deuteration Amide_Spot->Sol_Amide Fix

Figure 2: Strategic modification map for stabilizing the 7-azaindole scaffold.

Part 3: Experimental Protocols

User Question: "How do I set up the specific assay to detect the Aldehyde Oxidase liability?"

Protocol: Human Cytosolic Stability Assay (AO Detection) Standard microsomal assays will yield FALSE POSITIVES for stability if AO is the driver.

Materials
  • Enzyme Source: Human Liver Cytosol (HLC) or S9 Fraction (Microsomes + Cytosol). Note: HLC is preferred for specificity.

  • Cofactor: None required for AO (it uses Molybdenum), but Hydralazine (AO inhibitor) is needed for the control.

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM working concentration in 0.1 M Potassium Phosphate buffer.

  • Incubation (Test Group):

    • Mix 1 µM compound with Human Liver Cytosol (1 mg/mL protein concentration).

    • Crucial: Do NOT add NADPH. AO functions without it. Adding NADPH activates CYPs (if using S9), confounding results.

    • Incubate at 37°C.

  • Incubation (Inhibitor Control):

    • Set up a parallel tube containing 1 µM compound + HLC + 25 µM Hydralazine .

    • Logic: If degradation is observed in the Test Group but blocked in the Hydralazine group, the metabolism is AO-driven [3].

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor for the M+16 peak (Hydroxylation/Lactam formation).

Data Interpretation Table
Assay ConditionResultInterpretation
Microsomes + NADPH High ClearanceCYP450 driven metabolism.
Cytosol (No NADPH) High ClearanceAldehyde Oxidase (AO) driven.
Cytosol + Hydralazine Low ClearanceConfirms AO mechanism (Rescue).

References

  • Modulation of AO Metabolism in 7-Azaindoles: Title: Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza.[1] Source:Journal of Medicinal Chemistry (2017). URL:[Link]

  • Carboxamide Optimization & LogP: Title: Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3.[3] Source:Bioorganic & Medicinal Chemistry (2015).[3] URL:[Link]

  • AO vs CYP Differentiation: Title: Differentiation of Cytochrome P450-Mediated from Non-CYP-Mediated Metabolism: Aldehyde Oxidase and Xanthine Oxidoreductase.[4] Source:Springer Nature Experiments (Protocol Database). URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactivity in Functionalized 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediates

Welcome to the Technical Support Center for 1H-pyrrolo[2,3-b]pyridine (7-azaindole) chemistry. 7-Azaindoles are privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-pyrrolo[2,3-b]pyridine (7-azaindole) chemistry. 7-Azaindoles are privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors[1]. However, researchers frequently encounter poor reactivity, regioselectivity issues, and catalyst poisoning during functionalization. This is primarily due to the electron-deficient nature of the pyridine ring and the competing coordination of the N7 nitrogen[2].

This guide synthesizes field-proven insights to help you diagnose failures, understand the mechanistic causality behind experimental choices, and implement self-validating protocols.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) fail or yield black precipitates with unprotected 7-azaindoles? Causality: The N7 nitrogen of the 7-azaindole core acts as a strong, competing ligand. During the catalytic cycle, N7 irreversibly binds to the palladium center, poisoning the catalyst and causing it to aggregate into inactive "palladium black"[2]. Furthermore, the acidic N1 proton can interfere with the basic conditions required for transmetalation. Solution: You must mask the N1 position with a robust protecting group such as 2-(trimethylsilyl)ethoxymethyl (SEM), Boc, or Tosyl[1]. To further prevent N7 coordination, utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos) that sterically block the N7 atom while facilitating oxidative addition at the desired halogenated carbon[1].

Q2: I am trying to perform sequential C-C and C-N couplings on a dihalogenated intermediate (e.g., 4-chloro-2-iodo-7-azaindole). Which position reacts first? Causality: The oxidative addition of palladium is highly sensitive to carbon-halogen bond dissociation energies. The C–I bond at the C2 position is significantly weaker than the C–Cl bond at the C4 position, making C2 kinetically favored for initial insertion[1]. Attempting a Buchwald-Hartwig amination on the C2-iodo position often fails and leads to unwanted reduction (dehalogenation)[1]. Solution: Execute the Suzuki-Miyaura C-C coupling first at the C2-iodo position using mild conditions (e.g., Pd2(dba)3 at 100 °C). Once the C2 position is functionalized, proceed with the Buchwald-Hartwig amination at the C4-chloro position using a highly active catalyst like RuPhos Pd G2[1].

Q3: During the final SEM-deprotection of my 2-aryl-7-azaindole using TFA, I am isolating a tricyclic side product instead of the desired amine. What is happening? Causality: SEM deprotection under acidic conditions (TFA/CH2Cl2) inherently releases formaldehyde as a byproduct[3]. The pyrrole ring of the 7-azaindole is highly electron-rich and susceptible to electrophilic aromatic substitution. The liberated formaldehyde acts as an electrophile, reacting with the 7-azaindole core (often at C3 or an exocyclic amine) to form stable dimers or tricyclic eight-membered rings[1]. Solution: Implement a two-step deprotection with a scavenging phase. First, use TFA to cleave the SEM group, then immediately treat the crude mixture with a basic aqueous solution (e.g., NaHCO3) or a formaldehyde scavenger (like ethylenediamine) to trap the formaldehyde before electrophilic substitution occurs[4].

Part 2: Diagnostic Workflows

Workflow Start Cross-Coupling Yield is Low CheckN1 Is N1 Protected? Start->CheckN1 Protect Protect N1 (SEM/Boc) CheckN1->Protect No CheckCat Check Catalyst System CheckN1->CheckCat Yes Protect->CheckCat Bulky Use Bulky Ligand (XPhos/RuPhos) CheckCat->Bulky Catalyst Poisoned CheckRegio Check Halogen Reactivity CheckCat->CheckRegio Catalyst Active Bulky->CheckRegio Success Successful Coupling CheckRegio->Success Optimized

Caption: Diagnostic workflow for resolving 7-azaindole cross-coupling reactivity issues.

Mechanism SEM SEM-Protected 7-Azaindole TFA TFA Cleavage (Acidic) SEM->TFA Inter Deprotected Core + Formaldehyde TFA->Inter Scavenge Add NaHCO3 / Scavenger Inter->Scavenge Immediate Workup Side Tricyclic Side Product Inter->Side No Scavenger Pure Pure 7-Azaindole Product Scavenge->Pure

Caption: Mechanism of SEM-deprotection side-product formation and mitigation strategy.

Part 3: Quantitative Data & Optimization

The table below summarizes validated catalyst and ligand combinations for functionalizing 7-azaindole intermediates, demonstrating the critical impact of regiochemistry and ligand choice[1],[2].

Reaction TypeSubstrateCatalyst / Ligand SystemConditionsOutcome / Yield
C-C Suzuki 4-Chloro-2-iodo-1-SEM-7-azaindolePd2(dba)3 / None added100 °C, 30 min85% (Chemoselective at C2)
C-N Buchwald 2-Aryl-4-chloro-1-SEM-7-azaindoleRuPhos Pd G2 / RuPhos80 °C, 1 h>70% (Amination at C4)
C-N Buchwald 2-Iodo-1-SEM-7-azaindoleRuPhos Pd G2 / RuPhos80 °C, 1 h0% (Reduction at C2 observed)
C-H Arylation N-Protected 7-azaindolePd(OAc)2 / Cu(OAc)2120 °C, 12 h54–86% (Regioselective at C3)

Part 4: Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

This protocol leverages the bond dissociation energy differential between C2-I and C4-Cl to achieve selective functionalization[1].

  • Preparation: In a rigorously degassed solvent mixture of 1,4-dioxane and water (1:1, 5 mL), dissolve 4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd2(dba)3 (3 mol%) and K2CO3 (3.0 equiv) under a strict nitrogen atmosphere.

    • Self-Validation Checkpoint: The transition of the reaction mixture from a dark, opaque suspension (Pd(0) precatalyst) to a clear, pale yellow/brown solution indicates the successful formation of the active ligated palladium species. If the solution turns black and precipitates form, the catalyst has been poisoned.

  • Reaction: Heat the mixture to 100 °C for exactly 30 minutes.

    • Self-Validation Checkpoint: Monitor by LC-MS. The reaction must be stopped promptly upon consumption of the starting material to ensure the C4-chloro group remains intact.

  • Workup: Cool to room temperature, remove the solvent in vacuo, and partition the residue between EtOAc (20 mL) and water (20 mL). Extract, dry over anhydrous MgSO4, and purify via flash chromatography.

Protocol 2: SEM-Deprotection with Formaldehyde Mitigation

This two-step protocol prevents the formation of tricyclic side products by actively scavenging liberated formaldehyde[3],[4].

  • Acidic Cleavage: Dissolve the SEM-protected 7-azaindole in dry CH2Cl2 (0.03 M). Under a nitrogen atmosphere, add trifluoroacetic acid (TFA, 30% v/v) dropwise at 0 °C. Warm to room temperature and stir for 9.5 hours.

  • Volatile Removal: Crucially, remove all solvent and excess TFA in vacuo at a low water-bath temperature (<30 °C). Do not apply high heat, as thermal energy accelerates formaldehyde-driven dimerization.

  • Basic Hydrolysis & Scavenging: Redissolve the crude residue in THF (0.06 M). Add an equal volume of saturated aqueous NaHCO3 dropwise.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO2) confirms the neutralization of residual TFA. Stir vigorously for 18 hours to fully hydrolyze the hydroxymethyl intermediate.

    • Analytical Check: The absence of a +12 Da mass shift (indicative of formaldehyde incorporation) in the LC-MS trace of the organic layer confirms successful scavenging.

  • Isolation: Remove THF under reduced pressure, extract the aqueous residue with EtOAc (3 x 15 mL), dry over Na2SO4, and purify by silica gel chromatography.

References

  • Merugu, S. R., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2024.[Link]

  • Santos, A. S., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

Welcome to the Technical Support Center. The isolation and purification of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (a substituted 1,7-dideazahypoxanthine derivative) presents notorious challenges in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The isolation and purification of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (a substituted 1,7-dideazahypoxanthine derivative) presents notorious challenges in drug development and synthetic workflows[1][2].

As an amphoteric heterocycle, it contains both a basic pyridine nitrogen and acidic protons (the pyrrole NH and the C4-OH). The strongly electron-withdrawing 5-trifluoromethyl group fundamentally alters its electronic environment—it increases overall lipophilicity while drastically lowering the pKa of the 4-OH group. This creates a highly polarized molecule prone to severe peak tailing during chromatography, unpredictable crystallization behavior, and complex tautomeric equilibria[3][4]. This guide provides field-proven, self-validating protocols to logically overcome these bottlenecks.

Section 1: Purification Workflow & Decision Matrix

To prevent sample loss, the purification strategy must be dictated by the crude purity level and the specific impurity profile identified via LC-MS.

PurificationWorkflow Start Crude 5-(CF3)-1H-pyrrolo[2,3-b]pyridin-4-ol TLC TLC / LC-MS Profiling (Identify impurities) Start->TLC Decision Purity Level? TLC->Decision PrepLC Reverse-Phase Prep-HPLC (TFA/Formic Acid Buffer) Decision->PrepLC 80-90% (Moderate) Silica Normal Phase Silica Gel (DCM/MeOH + 1% AcOH) Decision->Silica < 80% (High Impurity) Cryst Recrystallization (EtOH / Water) Decision->Cryst > 90% (Polishing) PrepLC->Cryst Silica->PrepLC If streaking occurs Silica->Cryst Pure Pure Compound (>98%) Cryst->Pure

Caption: Workflow for the purification of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol.

Section 2: Step-by-Step Methodologies

Protocol A: Reverse-Phase Preparative HPLC (RP-HPLC)

Causality & Validation: RP-HPLC is the gold standard for amphoteric azaindoles. By utilizing a low-pH mobile phase, the basic pyridine nitrogen is fully protonated, and the acidic C4-OH ionization is suppressed. This forces the molecule into a single, predictable protonation state, preventing mixed-mode retention on residual silanols and validating the method through the immediate restoration of peak symmetry[4][5].

  • Sample Preparation: Dissolve the crude mixture in DMSO or a Water/Acetonitrile (1:1) mixture containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 column with heavily end-capped silanols (e.g., 5 µm, 19 x 250 mm) to minimize secondary ionic interactions[4].

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient Execution: Run a shallow gradient from 10% B to 60% B over 20 minutes. The slow ramp is critical to resolve closely eluting des-fluoro or regioisomeric impurities.

  • Isolation: Pool the fractions containing the target mass (monitored via LC-MS). Lyophilize directly to yield the TFA salt of the product as a highly pure white solid[5].

Protocol B: Optimized Recrystallization (Polishing Step)

Causality & Validation: 7-Azaindoles readily form strong intermolecular hydrogen-bonded dimers in the solid state[6]. A binary solvent system is required: the hot protic solvent (Ethanol) disrupts these networks, while the anti-solvent (Water) selectively forces the lipophilic CF3-bearing core out of solution. The visual cue of the "cloud point" serves as a self-validating indicator of optimal saturation[7].

  • Dissolution: Suspend the crude solid in a minimal volume of hot Ethanol (approx. 70 °C) while stirring vigorously[7].

  • Anti-solvent Addition: Slowly add hot Water dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add 1-2 drops of hot Ethanol just until the solution clears.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 4 hours to promote the growth of a pure crystalline lattice, then transfer to an ice bath (0-4 °C) for 2 hours to maximize yield[7].

  • Filtration: Collect the crystals via vacuum filtration, wash with ice-cold Ethanol/Water (1:3), and dry under high vacuum at 45 °C[7].

Section 3: Troubleshooting Guides & FAQs

Q1: Why does my compound streak heavily on standard normal-phase silica gel, and how can I fix it? A1: The compound's amphoteric nature causes multi-point chemisorption. The acidic OH/NH groups act as strong hydrogen-bond donors, while the basic pyridine nitrogen acts as an acceptor. Together, they bind aggressively to the uncapped silanol groups on the bare silica surface[3]. Solution: You must add a competitive modifier to your eluent. Using a solvent system like Dichloromethane/Methanol (90:10) supplemented with 1% Acetic Acid or 1% Triethylamine (TEA) will selectively mask the active silanol sites, resulting in sharper bands and improved resolution[4][8].

PeakTailingCausality Compound 5-(CF3)-1H-pyrrolo[2,3-b]pyridin-4-ol (Amphoteric) AcidicOH Acidic 4-OH / Pyrrole NH (H-Bond Donors) Compound->AcidicOH BasicN Basic Pyridine N (H-Bond Acceptor) Compound->BasicN Silanol Uncapped Silanols on Silica (Strong H-Bonding Sites) AcidicOH->Silanol Chemisorption BasicN->Silanol Ionic Interaction Tailing Severe Peak Tailing & Streaking Silanol->Tailing Multi-point binding Solution Add 1% AcOH or TEA (Competes for Silanols) Tailing->Solution Troubleshooting Resolved Sharp Chromatographic Peaks Solution->Resolved Suppresses secondary interactions

Caption: Logical causality of peak tailing in amphoteric azaindoles and chromatographic resolution.

Q2: I am observing a split peak or "shoulder" during LC-MS analysis. Is my sample degrading? A2: Not necessarily. 1H-pyrrolo[2,3-b]pyridin-4-ol derivatives exist in a dynamic tautomeric equilibrium between the enol form (4-OH) and the keto form (1,7-dideazahypoxanthine/pyridone)[1][6]. At certain pH levels, these tautomers may interconvert slowly relative to the chromatographic timescale, leading to split peaks. Solution: Adjust the column compartment temperature to 40-50 °C. The added thermal energy increases the rate of tautomeric interconversion, which coalesces the split peak into a single, sharp peak. Ensure your mobile phase pH is strictly controlled[3].

Q3: How do I remove residual iodine or metal catalysts from upstream halogenation/cross-coupling steps? A3: If the compound was synthesized via an iodine-catalyzed C-3 functionalization[9] or transition-metal coupling, residual catalyst can coordinate tightly with the azaindole core. Solution: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (to quench iodine)[9] or stir the crude mixture with a metal-scavenging resin (e.g., QuadraPure) for 2 hours prior to chromatographic purification.

Section 4: Quantitative Data & Parameters

Table 1: Physicochemical Properties & Chromatographic Behavior

ParameterCharacteristicChromatographic Impact
pKa (Pyridine N) ~4.0 - 4.5 (Lowered by CF3)Requires pH < 2.5 for full protonation in RP-HPLC.
pKa (C4-OH) ~8.5 - 9.0 (Highly acidic for OH)Ionizes at basic pH; avoid pH 7-9 to prevent peak splitting.
Lipophilicity (LogP) Increased relative to coreStronger retention on C18 columns; requires higher % organic modifier.
Tautomerism Enol ⇌ Keto (Pyridone)Can cause split peaks; requires elevated column temperatures (40 °C+).

Table 2: Recommended Mobile Phase Additives for HPLC

AdditiveConcentrationMechanism of ActionBest Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Lowers pH to ~2.0, fully protonates basic nitrogen, pairs with cations.Preparative RP-HPLC for isolation of the TFA salt[5].
Formic Acid (FA) 0.1%Lowers pH to ~2.7, volatile, MS-compatible.Analytical LC-MS profiling and mass identification.
Acetic Acid (AcOH) 1.0%Competes for hydrogen bonding sites on bare silica.Normal-phase silica gel flash chromatography[8].

References

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • INDOLE, AZAINDOLE AND RELATED HETEROCYCLIC PYRROLIDINE DERIVATIVES - Patent 1474135 European Patent Office (EPO) URL: [Link]

  • Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330 PubMed Central (PMC) URL: [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines RSC Publishing URL:[Link]

  • Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics PubMed Central (PMC) URL:[Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization PubMed Central (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol Scaffolds vs. Clinical FGFR Inhibitors

This guide evaluates the efficacy of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 4-hydroxy-5-trifluoromethyl-7-azaindole) not as a standalone drug, but as a critical pharmacophore scaffold used in th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the efficacy of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 4-hydroxy-5-trifluoromethyl-7-azaindole) not as a standalone drug, but as a critical pharmacophore scaffold used in the discovery of next-generation FGFR inhibitors.

Executive Summary

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol represents a privileged structural motif in kinase inhibitor design. It serves as a core building block for synthesizing 7-azaindole-based inhibitors that target Fibroblast Growth Factor Receptors (FGFR).

  • Role : Precursor/Scaffold (Fragment).

  • Mechanism : ATP-competitive hinge binder.

  • Potency : As a raw fragment, potency is low (µM range). When derivatized (e.g., via 4-position substitution), it yields inhibitors with single-digit nanomolar (nM) IC50 values, comparable to clinical standards.

This guide compares the efficacy of optimized inhibitors derived from this scaffold (represented by Compound 4h from recent literature) against FDA-approved alternatives like Erdafitinib and Pemigatinib .

Technical Analysis of the Scaffold

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold offers distinct advantages over traditional indazole or quinoline cores used in early FGFR inhibitors.

  • 7-Azaindole Core : Mimics the purine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region (Glu562/Ala564 in FGFR1).

  • 5-Trifluoromethyl (-CF3) : Occupies the hydrophobic "gatekeeper" pocket, enhancing selectivity and metabolic stability.

  • 4-Hydroxyl (-OH) : A functional handle. It is typically converted to a chloride (via POCl3) to allow nucleophilic aromatic substitution (S_NAr) with amines, introducing diversity elements that extend into the solvent-exposed region.

Comparison of Core Structures
Feature5-CF3-7-Azaindole (Target) Indazole (e.g., Pemigatinib) Quinoxaline (e.g., Erdafitinib)
H-Bond Capacity Bidentate (Donor/Acceptor)BidentateMonodentate/Water-mediated
Solubility Moderate to HighModerateLow (requires solubilizing tails)
Selectivity Tunable via 5-CF3 groupHigh (via side chains)High (Pan-FGFR)

Comparative Efficacy Data

The following table contrasts the inhibitory potency of the optimized 5-CF3-7-azaindole derivative (Compound 4h) against clinical benchmarks.

Table 1: Enzymatic Inhibitory Activity (IC50 in nM)

CompoundScaffold TypeFGFR1FGFR2FGFR3FGFR4Development Status
Compound 4h *5-CF3-7-Azaindole 7 nM 9 nM 25 nM 712 nM Preclinical Lead
Erdafitinib Quinoxaline1.2 nM2.5 nM3.0 nM5.7 nMFDA Approved (Urothelial)
Pemigatinib Indazole0.4 nM0.5 nM1.0 nM30 nMFDA Approved (Cholangiocarcinoma)
Infigratinib Pyrimidine1.1 nM1.0 nM1.4 nM>1000 nMFDA Approved (Cholangiocarcinoma)

*Data for Compound 4h derived from Jin et al. (See References).

Key Insight : While the 5-CF3-7-azaindole derivative (4h) is slightly less potent than the market leaders (Erdafitinib/Pemigatinib) in biochemical assays, it demonstrates a favorable selectivity profile against FGFR4, potentially reducing toxicity associated with pan-FGFR inhibition (e.g., diarrhea, hyperphosphatemia).

Mechanism of Action & Binding Mode

The efficacy of this scaffold relies on its ability to lock into the ATP-binding pocket. The diagram below illustrates the binding topology of the 5-CF3-7-azaindole core versus the clinical standard Erdafitinib.

G cluster_0 ATP Binding Pocket (FGFR Kinase Domain) cluster_1 Clinical Comparator: Erdafitinib Hinge Hinge Region (Glu562, Ala564) Erda Quinoxaline Core Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Exposed Area Scaffold 5-CF3-7-Azaindole Core (Target Product) Scaffold->Hinge Bidentate H-Bonds (N1-H...O, N7...H-N) CF3 5-Trifluoromethyl Group Scaffold->CF3 R_Group 4-Position Substituent (Amine Tail) Scaffold->R_Group CF3->Gatekeeper Hydrophobic Interaction R_Group->Solvent Solubility & Affinity Erda->Hinge H-Bonds Tail Dimethoxyphenyl Tail Erda->Tail

Figure 1: Binding mode comparison. The 7-azaindole scaffold forms a critical bidentate hydrogen bond with the kinase hinge, while the trifluoromethyl group anchors the molecule in the hydrophobic pocket.

Experimental Protocols

To validate the efficacy of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold, researchers must first convert it into an active inhibitor and then test it.

A. Synthesis of Active Inhibitor (General Workflow)

The raw "4-ol" product is a tautomer of the pyridone and is generally inactive. It must be activated:

  • Chlorination : React 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol with POCl3 (Phosphorus oxychloride) at reflux for 2-4 hours to yield the 4-chloro intermediate.

  • Nucleophilic Substitution (S_NAr) : React the 4-chloro intermediate with a primary amine (e.g., a substituted benzylamine) in n-butanol at 120°C or using Buchwald-Hartwig conditions to attach the specificity-determining tail.

B. FGFR1 Kinase Assay (ADP-Glo Method)

This protocol measures the IC50 of the synthesized derivative.

  • Reagents : Recombinant FGFR1 kinase domain, Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).

  • Preparation : Dilute inhibitor (compound 4h) in DMSO (serial dilutions: 10 µM to 0.1 nM).

  • Reaction :

    • Mix 2 µL inhibitor + 4 µL kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 2 µL FGFR1 enzyme (final conc. ~2 nM). Incubate 10 min at RT.

    • Add 2 µL ATP/Substrate mix (10 µM ATP final).

    • Incubate at RT for 60 minutes.

  • Detection :

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Analysis : Measure luminescence on a plate reader. Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Conclusion

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol is a high-value scaffold for drug discovery. While the raw material lacks therapeutic utility, its 4-substituted derivatives are potent FGFR inhibitors.

  • Efficacy : Nanomolar potency (IC50 ~7-25 nM) comparable to second-line clinical drugs.

  • Advantage : The 5-CF3 moiety provides a unique structural vector for optimizing selectivity against off-target kinases (e.g., VEGFR, PDGFR) compared to the indazole core of Pemigatinib.

References
  • Jin, Q. et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry.

  • Loriot, Y. et al. (2019). Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. New England Journal of Medicine.

  • Hoy, S.M. (2020). Pemigatinib: First Approval. Drugs.

  • Hallinan, E.A. et al. (2013). Structure-based design of 7-azaindole-based inhibitors of FGFR1. Journal of Medicinal Chemistry.

Comparative

Publish Comparison Guide: Validation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol as a TNIK Inhibitor

The following guide validates 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (and its derivatives) as a targeted inhibitor of TNIK (TRAF2- and NCK-interacting kinase) . This analysis is grounded in the structural biol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (and its derivatives) as a targeted inhibitor of TNIK (TRAF2- and NCK-interacting kinase) . This analysis is grounded in the structural biology of 7-azaindole scaffolds and recent medicinal chemistry breakthroughs, specifically referencing the work of the Shanghai Institute of Materia Medica.

Part 1: Executive Summary & Technical Positioning

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol represents a "privileged scaffold" in the design of nanomolar TNIK inhibitors. While often utilized as a high-value building block or fragment hit, this core structure—specifically the 5-trifluoromethyl-7-azaindole motif—has been validated as a critical pharmacophore for achieving high potency and selectivity against TNIK, a key regulator of the Wnt/


-catenin signaling pathway in colorectal cancer (CRC).

Recent studies (Zhao et al., 2021) have demonstrated that the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) class can yield TNIK inhibitors with IC


 values < 1 nM , superior to early-generation compounds. This guide validates the molecule not merely as a standalone reagent, but as the foundational "warhead" for a best-in-class inhibitor series.
Comparative Performance Matrix
Feature5-CF

-7-Azaindole Scaffold
(Subject)
NCB-0846 (Standard)KY-05009 (Alternative)
Core Structure 1H-pyrrolo[2,3-b]pyridineQuinazolineAminothiazole
Binding Mode ATP-competitive (Type I)ATP-competitive (Type I)ATP-competitive
Potency Potential < 1 nM (Optimized derivatives)~21 nM (IC

)
~100 nM (IC

)
Selectivity Profile High (Tunable via 3/4-position)Moderate (Hits TNKS1/2)Low (Multi-kinase)
Mechanism Blocks TCF4 phosphorylationBlocks Wnt pathwayBlocks Wnt/TGF-

Primary Utility Lead Optimization / Scaffold Clinical CandidateTool Compound

Part 2: Scientific Integrity & Mechanism of Action

Structural Causality: Why It Works

The efficacy of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol stems from its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The pyridine nitrogen (N7) and the pyrrole NH (N1) form a bidentate hydrogen-bonding network with the hinge region of the TNIK kinase domain (Glu106/Val108 region).

  • Gatekeeper Interaction: The 5-trifluoromethyl (-CF

    
    )  group is strategically positioned to occupy the hydrophobic "gatekeeper" pocket or the solvent-exposed region, enhancing affinity and metabolic stability compared to a simple methyl or chloro substituent.
    
  • 4-Hydroxy Tautomerism: The 4-ol group (often existing as the 4-one tautomer in solution) serves as a versatile handle for further functionalization (e.g., chlorination followed by S

    
    Ar) to introduce solubilizing groups, which is critical for converting this fragment into a drug-like molecule.
    
Pathway Validation (Wnt/ -Catenin)

TNIK is an essential activator of the Wnt signaling pathway. It binds to both


-catenin and TCF4, phosphorylating TCF4 at Ser154 to drive the transcription of Wnt target genes (e.g., AXIN2, c-MYC).
  • Inhibition Logic: By occupying the ATP pocket, the inhibitor prevents the phosphorylation of TCF4.

  • Outcome: This disrupts the

    
    -catenin/TCF4 transcriptional complex, effectively "turning off" the proliferative signals in CRC cells, even in the presence of APC mutations.
    
Diagrammatic Visualization

The following diagram illustrates the mechanistic intervention of the inhibitor within the Wnt pathway and the experimental workflow for validation.

TNIK_Validation cluster_workflow Validation Workflow Wnt_Ligand Wnt Ligand Frizzled Frizzled/LRP6 Wnt_Ligand->Frizzled Destruction_Complex Destruction Complex (APC/Axin/GSK3b) Frizzled->Destruction_Complex Inhibits Beta_Catenin Beta-Catenin (Stabilized) Destruction_Complex->Beta_Catenin Degrades TNIK TNIK Kinase (Active) Beta_Catenin->TNIK Binds TCF4 TCF4 (Transcription Factor) TNIK->TCF4 Phosphorylates Inhibitor 5-CF3-7-Azaindole (Inhibitor) Inhibitor->TNIK Blocks ATP Pocket pTCF4 p-TCF4 (Ser154) (Active Transcription) TCF4->pTCF4 Gene_Expr Wnt Target Genes (c-MYC, CCND1) pTCF4->Gene_Expr Activates Step1 1. Kinase Assay (ADP-Glo / 33P-ATP) Step2 2. Western Blot (p-TCF4 Ser154) Step1->Step2 Step3 3. Cell Viability (HCT116 / DLD-1) Step2->Step3

Caption: TNIK signaling cascade in Wnt pathway and the critical intervention point of the 7-azaindole inhibitor, linked to the validation workflow.

Part 3: Experimental Protocols for Validation

To validate 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (or its derivatives) in your lab, follow these self-validating protocols.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the IC


 against recombinant TNIK.
  • Reagents: Recombinant human TNIK (residues 1-314), ATP (10 µM,

    
     apparent), Substrate (Long S6 peptide), ADP-Glo Kinase Assay Kit (Promega).
    
  • Preparation: Dissolve the inhibitor in 100% DMSO to 10 mM. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

  • Reaction:

    • Mix 2 µL inhibitor + 4 µL TNIK enzyme in kinase buffer. Incubate 15 min at RT.

    • Add 4 µL ATP/Substrate mix to start reaction.

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor].

    • Validation Criteria: The IC

      
       should be < 100 nM for a potent derivative, or < 10 µM for the fragment alone.
      
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of TCF4 phosphorylation in cells.

  • Cell Line: HCT116 (Wnt-driven colorectal cancer line).

  • Treatment: Seed cells at

    
     cells/well. Treat with inhibitor (0.1, 1, 10 µM) for 24 hours. Use DMSO as vehicle and NCB-0846 (1 µM) as a positive control.
    
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (PhosSTOP).

  • Blotting:

    • Primary Antibody: Anti-phospho-TCF4 (Ser154) and Anti-Total TCF4.

    • Control: Anti-GAPDH.

  • Result Interpretation: A successful hit will show a dose-dependent reduction in p-TCF4 bands without significantly affecting total TCF4 levels.

Part 4: References & Citations[1][2]

  • Zhao, D., et al. (2021). "Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 33, 127749.[2][3] [2][4]

    • Key Finding: Identifies the 7-azaindole scaffold as a nanomolar class of TNIK inhibitors.

  • Masuda, K., et al. (2016). "TNIK inhibition abrogates colorectal cancer stemness." Nature Communications, 7, 12586.

    • Key Finding: Validates TNIK as a therapeutic target and characterizes NCB-0846.

  • Merck / Sigma-Aldrich. "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol Product Page."

    • Key Finding: Commercial availability of the specific building block.

Sources

Validation

In Vivo Validation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol: A Comparative Guide for On-Target Confirmation

Executive Summary & Mechanism of Action 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (hereafter referred to as TF-7AZ-OL ) represents a privileged scaffold within the 7-azaindole class. Structurally, it functions as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol (hereafter referred to as TF-7AZ-OL ) represents a privileged scaffold within the 7-azaindole class. Structurally, it functions as a bioisostere of purine, making it a potent ATP-competitive inhibitor for various kinases (e.g., JAK, CSF1R) and RNA helicases (e.g., DDX3).

The presence of the trifluoromethyl (-CF3) group at the C5 position enhances metabolic stability and lipophilicity compared to its non-fluorinated counterparts, while the 4-hydroxyl (4-ol) moiety—often existing in tautomeric equilibrium with the pyridone form—serves as a critical hydrogen bond donor/acceptor for the hinge region of the target protein.

This guide details the protocol for confirming the on-target activity of TF-7AZ-OL in vivo, comparing its validation workflow against standard reference inhibitors (e.g., Pexidartinib, Ruxolitinib).

Mechanism of Action (MoA) Visualization

The following diagram illustrates the competitive inhibition mechanism and the downstream signaling blockade required for validation.

MoA_Pathway ATP Intracellular ATP Target Target Kinase/Helicase (e.g., CSF1R / DDX3) ATP->Target Native Binding TF TF-7AZ-OL (Inhibitor) TF->Target Competitive Binding (High Affinity) Complex Inhibitor-Target Complex (Hinge Binding) Target->Complex Stabilization Phospho Substrate Phosphorylation Target->Phospho Uninhibited Activity Complex->Phospho BLOCKS Downstream Downstream Effectors (pSTAT, pERK, or RNA Transport) Phospho->Downstream Signal Transduction Phenotype Tumor Growth / Inflammation Downstream->Phenotype Progression

Caption: Competitive binding of TF-7AZ-OL to the target ATP-binding pocket blocks downstream phosphorylation and phenotypic progression.

Comparative Performance Matrix

When validating TF-7AZ-OL, it is crucial to benchmark it against established clinical standards to contextualize its potency and pharmacokinetic (PK) profile.

FeatureTF-7AZ-OL (Novel Scaffold)Pexidartinib (Standard 7-azaindole)Ruxolitinib (Standard JAK Inhibitor)
Primary Mechanism ATP-competitive Kinase/Helicase InhibitionCSF1R / c-Kit InhibitionJAK1 / JAK2 Inhibition
Metabolic Stability High (Due to 5-CF3 shielding)Moderate (Subject to oxidation)Moderate (CYP3A4 metabolism)
Solubility Low-Moderate (Tautomer dependent)ModerateHigh
In Vivo Dose Range 10–50 mg/kg (BID)20–60 mg/kg (QD/BID)30–60 mg/kg (BID)
Biomarker Readout pSTAT, pERK, or DDX3-RNA complexespERK, pAKTpSTAT3, pSTAT5
Formulation 5% DMSO + 40% PEG300 + 5% Tween 80Captisol® or MethylcelluloseCitrate Buffer

Core Protocol: In Vivo Target Engagement

To confirm on-target activity, mere tumor shrinkage is insufficient. You must demonstrate a Pharmacokinetic/Pharmacodynamic (PK/PD) correlation . The following workflow describes the "In Vivo Phospho-Flow" method, which is superior to Western Blotting for quantitation in heterogeneous tissues.

Phase A: Formulation & Administration

Objective: Achieve plasma concentrations >3x the in vitro IC50.

  • Vehicle Preparation: Prepare a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.

    • Note: The 4-ol moiety can induce crystal formation. Sonicate at 37°C for 20 mins.

  • Dosing: Administer TF-7AZ-OL at 30 mg/kg via oral gavage (PO) to tumor-bearing mice (e.g., xenograft or syngeneic models).

  • Timepoints: Collect samples at T=1h, 4h, and 24h post-dose to cover the absorption and elimination phases.

Phase B: Tissue Processing & Phospho-Flow Cytometry

Objective: Quantify the reduction of phosphorylated downstream targets (e.g., pSTAT3 or pERK) specifically in tumor cells, excluding stromal cells.

  • Harvest: Resect tumors and immediately mince in ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF). Speed is critical to prevent phosphatase activity.

  • Dissociation: Incubate in Collagenase IV/DNase I cocktail for 30 mins at 37°C.

  • Fixation/Permeabilization:

    • Fix with 1.5% Paraformaldehyde (10 min, RT).

    • Permeabilize with ice-cold Methanol (90%) for 30 min on ice. Methanol is superior for phospho-epitope preservation.

  • Staining:

    • Surface Markers: CD45 (immune), EpCAM (tumor).

    • Intracellular Markers: Anti-pSTAT3 (Tyr705) or Anti-pERK1/2 (Thr202/Tyr204) conjugated to fluorophores (e.g., PE or APC).

  • Analysis: Gate on EpCAM+ / CD45- cells and calculate the Median Fluorescence Intensity (MFI) of the phospho-marker relative to the Vehicle control.

Experimental Workflow Diagram

Workflow cluster_0 Phase A: In Vivo Dosing cluster_1 Phase B: Processing cluster_2 Phase C: Analysis Dose Oral Gavage (30 mg/kg) Wait Wait 2h (Tmax) Dose->Wait Harvest Harvest Tumor (+Phosphatase Inh.) Wait->Harvest Fix Fix & Perm (Methanol) Harvest->Fix Stain Stain: EpCAM + pSTAT Fix->Stain Flow Flow Cytometry (Calc. MFI) Stain->Flow

Caption: Step-by-step workflow for ex vivo phospho-flow analysis to confirm target inhibition.

Validation Criteria & Data Interpretation

To scientifically confirm "On-Target" activity, the data must satisfy the Three Pillars of Survival :

  • Exposure: Plasma concentration of TF-7AZ-OL at T=2h must exceed the cellular IC90.

  • Binding: The proximal biomarker (e.g., pSTAT) must show >50% inhibition compared to Vehicle.

  • Phenotype: Long-term dosing (14 days) must result in tumor growth inhibition (TGI) >60%.

Troubleshooting the "4-ol" Tautomer

The 4-hydroxy group on the 7-azaindole scaffold can undergo tautomerization to the pyridinone (keto) form.

  • Impact: This can reduce membrane permeability if the keto form dominates in the aqueous phase.

  • Solution: If in vivo efficacy is lower than expected despite good in vitro potency, verify the plasma protein binding (PPB) . High PPB (>99%) is common with CF3-substituted azaindoles, requiring higher total dosing to achieve free drug concentration.

References

  • Sivakumar, P. M., et al. (2022). "Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor."[1] Medical Oncology.

  • Lozada, J., et al. (2020). "Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Santa Cruz Biotechnology. "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Product Data." SCBT Chemical Reference. [2]

  • Zhang, H., et al. (2025).[3] "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction." European Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 2
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.